3-Methoxy-5-(methylsulfonyl)aniline
Description
The exact mass of the compound 3-Methoxy-5-(methylsulfonyl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Methoxy-5-(methylsulfonyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-5-(methylsulfonyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-5-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-12-7-3-6(9)4-8(5-7)13(2,10)11/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZBDCOVNQRWPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728148 | |
| Record name | 3-(Methanesulfonyl)-5-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62606-02-4 | |
| Record name | 3-(Methanesulfonyl)-5-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methanesulfonyl-5-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Methoxy-5-(methylsulfonyl)aniline
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-Methoxy-5-(methylsulfonyl)aniline, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into two primary, field-proven synthetic routes, elucidating the mechanistic underpinnings of each transformation, providing detailed experimental protocols, and presenting comparative data to inform strategic synthetic planning. The methodologies described herein are designed to be self-validating, with an emphasis on reproducibility, scalability, and purity of the final product.
Introduction: Significance of 3-Methoxy-5-(methylsulfonyl)aniline
3-Methoxy-5-(methylsulfonyl)aniline is a substituted aniline derivative of significant interest in medicinal chemistry. The unique electronic and steric properties imparted by the methoxy, methylsulfonyl, and amino groups at the 1, 3, and 5 positions of the benzene ring make it a valuable building block for the synthesis of targeted therapeutics. The methylsulfonyl group, in particular, is a common pharmacophore that can act as a hydrogen bond acceptor and improve the pharmacokinetic profile of drug candidates. A robust and scalable synthesis of this intermediate is therefore a critical first step in the discovery and development of novel pharmaceuticals.
This guide will focus on two strategic and reliable synthetic pathways, each with its own set of advantages and considerations.
Pathway I: A Linear Approach from 3,5-Dinitroanisole
This pathway follows a logical, step-by-step functional group transformation, starting with the commercially available and relatively inexpensive 3,5-dinitroanisole.
Overall Synthetic Scheme
Caption: Linear synthesis of 3-Methoxy-5-(methylsulfonyl)aniline from 3,5-Dinitroanisole.
Step-by-Step Experimental Protocols and Mechanistic Insights
-
Reaction: 3,5-Dinitroanisole to 3-Methoxy-5-nitroaniline
-
Protocol: In a round-bottom flask, a solution of sodium sulfide (Na₂S) and sodium bicarbonate (NaHCO₃) is prepared in deionized water. After complete dissolution, methanol is added, and the solution is cooled to 0°C. Any precipitate is removed by filtration. This solution is then added to a solution of 3,5-dinitroanisole in methanol.[1] The mixture is heated to reflux for 30 minutes.[1] After reflux, the methanol is removed under reduced pressure, and the aqueous residue is poured into ice-water to precipitate the product, which is collected by filtration.[1]
-
Causality: The use of sodium sulfide in the presence of a buffer like sodium bicarbonate allows for the selective reduction of one nitro group to an amine. The sulfide anion acts as a mild reducing agent, and the controlled pH prevents over-reduction to the diamine.
-
Reaction: 3-Methoxy-5-nitroaniline to 1-Bromo-3-methoxy-5-nitrobenzene
-
Protocol: 3-Methoxy-5-nitroaniline is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5°C. A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature to form the diazonium salt. This diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in HBr. The reaction is gently warmed to drive it to completion, and the product is then isolated by extraction. This procedure is analogous to established methods for similar substrates.[2]
-
Causality: The diazotization reaction converts the primary amino group into an excellent leaving group (N₂). The subsequent Sandmeyer reaction with CuBr facilitates the substitution of the diazonium group with a bromine atom.
-
Reaction: 1-Bromo-3-methoxy-5-nitrobenzene to 3-Methoxy-5-(methylthio)nitrobenzene
-
Protocol: 1-Bromo-3-methoxy-5-nitrobenzene is dissolved in a polar aprotic solvent such as DMF or DMSO. Sodium thiomethoxide (NaSMe) is added portion-wise at room temperature. The reaction is stirred until completion, as monitored by TLC. The reaction mixture is then quenched with water and the product extracted with an organic solvent.
-
Causality: The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution.[3][4] The bromine atom, being a good leaving group, is displaced by the thiomethoxide nucleophile.
-
Reaction: 3-Methoxy-5-(methylthio)nitrobenzene to 3-Methoxy-5-(methylsulfonyl)nitrobenzene
-
Protocol: The thioether is dissolved in a suitable solvent mixture, such as methylene chloride and acetonitrile. Potassium permanganate (KMnO₄) supported on manganese dioxide (MnO₂) is added, and the heterogeneous mixture is stirred at room temperature until the oxidation is complete.[5] The solid oxidant is then removed by filtration, and the product is isolated from the filtrate.
-
Causality: KMnO₄ is a powerful oxidizing agent that converts the sulfide to a sulfone. The use of a solid-supported reagent simplifies the work-up procedure.
-
Reaction: 3-Methoxy-5-(methylsulfonyl)nitrobenzene to 3-Methoxy-5-(methylsulfonyl)aniline
-
Protocol:
-
Method A (Iron/HCl): The nitro compound is dissolved in methanol, and concentrated hydrochloric acid is added. The mixture is heated to boiling, and iron filings are added in portions over an hour. Reflux is continued for an additional 5 hours.[6] The reaction is then made alkaline with sodium hydroxide, and the product is isolated by extraction.
-
Method B (Catalytic Hydrogenation): The nitro compound is dissolved in a suitable solvent like ethanol or methanol. A catalytic amount of palladium on carbon (Pd/C) is added, and the mixture is subjected to a hydrogen atmosphere (typically 3 atm) until the uptake of hydrogen ceases.[7] The catalyst is then filtered off, and the solvent is evaporated to yield the product.
-
-
Causality: Both methods are effective for the reduction of aromatic nitro groups to anilines. The choice between them often depends on the availability of equipment (hydrogenation apparatus) and the tolerance of other functional groups to the reaction conditions. Iron-catalyzed reductions are robust and cost-effective.[8][9]
Pathway II: A Convergent Approach via Sulfonylation of m-Anisidine
This alternative pathway begins with the commercially available m-anisidine and introduces the sulfonyl group directly.
Overall Synthetic Scheme
Caption: Convergent synthesis of 3-Methoxy-5-(methylsulfonyl)aniline from m-Anisidine.
Step-by-Step Experimental Protocols and Mechanistic Insights
-
Reaction: m-Anisidine to N-(3-methoxyphenyl)acetamide
-
Protocol: m-Anisidine is dissolved in glacial acetic acid. Acetic anhydride is added, and the mixture is stirred at room temperature. The reaction is typically complete within a few hours. The product can be isolated by pouring the reaction mixture into water and filtering the resulting precipitate.
-
Causality: The amino group of m-anisidine is a strong activating group and would interfere with the subsequent electrophilic substitution (sulfonylation). Therefore, it is protected as an acetamide, which is a moderately activating, ortho-, para-directing group.
-
Reaction: N-(3-methoxyphenyl)acetamide to N-(3-methoxy-5-(methylsulfonyl)phenyl)acetamide
-
Protocol:
-
Chlorosulfonation: The N-acetylated anisidine is added portion-wise to an excess of chlorosulfonic acid (ClSO₃H) at low temperature (0-5°C). The reaction is allowed to warm to room temperature and stirred until completion.
-
Reduction and Methylation: The reaction mixture is carefully quenched by pouring it onto ice. The resulting sulfonyl chloride is then reduced to a sulfinate with sodium sulfite (Na₂SO₃). Subsequent in-situ methylation with a methylating agent like methyl iodide (MeI) in the presence of a base such as sodium bicarbonate yields the methyl sulfone.
-
-
Causality: The methoxy and acetamido groups are both ortho-, para-directing. The position para to the acetamido group (and ortho to the methoxy group) is sterically hindered. The position para to the methoxy group is electronically favored for electrophilic substitution. Chlorosulfonic acid is a potent electrophile for introducing the -SO₂Cl group.
-
Reaction: N-(3-methoxy-5-(methylsulfonyl)phenyl)acetamide to 3-Methoxy-5-(methylsulfonyl)aniline
-
Protocol: The N-acetylated compound is suspended in an aqueous solution of hydrochloric acid and heated to reflux. The hydrolysis is monitored by TLC. Upon completion, the solution is cooled and neutralized with a base (e.g., NaOH) to precipitate the free aniline, which is then collected by filtration.
-
Causality: Acid-catalyzed hydrolysis cleaves the amide bond, regenerating the free amino group.
Data Summary and Comparison of Pathways
| Parameter | Pathway I (Linear) | Pathway II (Convergent) |
| Starting Material | 3,5-Dinitroanisole | m-Anisidine |
| Number of Steps | 5 | 3 |
| Key Reactions | Selective Reduction, Sandmeyer, SNAr, Oxidation | Acetylation, Sulfonylation, Hydrolysis |
| Potential Advantages | Well-defined transformations, potentially higher overall yield if individual steps are high-yielding. | Shorter route, may be more efficient if the sulfonylation step is high-yielding. |
| Potential Challenges | Longer sequence, handling of diazonium salts. | Handling of chlorosulfonic acid, potential for isomeric impurities during sulfonylation. |
Conclusion
The synthesis of 3-Methoxy-5-(methylsulfonyl)aniline can be effectively achieved through at least two distinct and reliable pathways. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the specific capabilities of the laboratory. Pathway I offers a highly controlled, linear sequence of well-understood reactions. Pathway II provides a more convergent and potentially shorter route, contingent on the successful and selective introduction of the sulfonyl group. Both pathways are grounded in established organic chemistry principles and provide a solid foundation for the production of this important pharmaceutical intermediate.
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Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]
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Zenodo. (n.d.). Aromatic Nucleophilic Substitution Reaction. Part-1. Rates of SNs Reaction of 3-Nitro-4-Chloro Benzaldehyde with Sodium Phenoxid. [Link]
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PrepChem. (n.d.). Preparation of m-anisidine. [Link]
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An In-depth Technical Guide to the Solubility of 3-Methoxy-5-(methylsulfonyl)aniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of 3-Methoxy-5-(methylsulfonyl)aniline, a compound of interest in pharmaceutical development. Authored from the perspective of a Senior Application Scientist, this document delves into the theoretical underpinnings of its solubility, provides a robust experimental protocol for its determination, and presents illustrative data to guide formulation and process development.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with physicochemical properties often dictating its ultimate success. Among these, solubility stands as a paramount gatekeeper. It is the intrinsic property of a substance to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For an active pharmaceutical ingredient (API) like 3-Methoxy-5-(methylsulfonyl)aniline, its solubility in various organic solvents is a critical determinant for purification, crystallization, formulation, and ultimately, bioavailability. Poor solubility can lead to significant hurdles in developing effective delivery systems and achieving desired therapeutic outcomes. This guide, therefore, aims to provide a deep understanding of the solubility profile of 3-Methoxy-5-(methylsulfonyl)aniline, empowering researchers to make informed decisions throughout the development pipeline.
Theoretical Principles Governing Solubility
The solubility of a compound is a complex interplay of its molecular structure and the properties of the solvent. The adage "like dissolves like" serves as a fundamental starting point, suggesting that substances with similar polarities are more likely to be soluble in one another.[1] To understand the solubility of 3-Methoxy-5-(methylsulfonyl)aniline, we must first dissect its molecular architecture.
The molecule possesses both polar and non-polar characteristics. The aromatic ring and the methyl group on the sulfonyl moiety contribute to its non-polar nature. Conversely, the methoxy, sulfonyl, and aniline functional groups introduce polarity and the capacity for hydrogen bonding. The nitrogen of the aniline and the oxygens of the sulfonyl group can act as hydrogen bond acceptors, while the hydrogens on the aniline are potential hydrogen bond donors.[2][3]
The interplay of these groups dictates the compound's interaction with different solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the solute. The aniline and sulfonyl groups of 3-Methoxy-5-(methylsulfonyl)aniline can form strong intermolecular hydrogen bonds with these solvents, promoting solubility.[4]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have dipole moments but do not have hydrogen atoms bonded to electronegative atoms. They can interact with the polar groups of the solute through dipole-dipole interactions. While generally good solvents for polar molecules, the lack of hydrogen bond donation might result in slightly lower solubility compared to protic solvents.
-
Non-Polar Solvents (e.g., Toluene, Hexane): In these solvents, the primary intermolecular forces are weak van der Waals forces. The non-polar aromatic ring of 3-Methoxy-5-(methylsulfonyl)aniline will have favorable interactions with these solvents. However, the polar functional groups will be less effectively solvated, likely leading to lower solubility.
The overall polarity of an organic molecule is a balance between its polar and non-polar regions. As the size of the non-polar hydrocarbon portion of a molecule increases, its solubility in polar solvents tends to decrease.[5]
Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its accuracy and reliability.[6][7][8] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.
Detailed Experimental Protocol
Materials:
-
3-Methoxy-5-(methylsulfonyl)aniline (purity ≥98%)
-
Selected organic solvents (HPLC grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of 3-Methoxy-5-(methylsulfonyl)aniline to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[6]
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixtures to equilibrate for a predetermined time, typically 24 to 72 hours, to ensure that a true equilibrium is reached.[6][9] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[10]
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles. This step must be performed quickly to prevent temperature changes that could affect solubility.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent used for the solubility test or the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of 3-Methoxy-5-(methylsulfonyl)aniline in the diluted samples using a validated HPLC method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
Self-Validating System and Trustworthiness
The robustness of this protocol lies in its inherent self-validation. The confirmation of equilibrium by sampling at multiple time points ensures that the measured solubility is a true thermodynamic value and not a kinetic artifact.[7][11] The use of a validated, specific analytical method like HPLC for quantification ensures accuracy and precision, minimizing the influence of potential impurities.
Illustrative Solubility Data and Analysis
While specific experimental data for 3-Methoxy-5-(methylsulfonyl)aniline is not publicly available, the following table presents a set of illustrative solubility values in a range of organic solvents with varying polarities. This data is generated based on the theoretical principles discussed earlier and is intended to serve as a practical guide for what a researcher might expect.
| Solvent | Solvent Type | Dielectric Constant (Approx.) | Predicted Solubility (g/L) at 25 °C |
| Methanol | Polar Protic | 32.7 | 150 |
| Ethanol | Polar Protic | 24.5 | 120 |
| Isopropanol | Polar Protic | 19.9 | 85 |
| Acetone | Polar Aprotic | 20.7 | 110 |
| Ethyl Acetate | Polar Aprotic | 6.0 | 70 |
| Dichloromethane | Polar Aprotic | 9.1 | 95 |
| Toluene | Non-Polar | 2.4 | 15 |
| n-Hexane | Non-Polar | 1.9 | < 1 |
Analysis of Illustrative Data:
The hypothetical data aligns with the principles of "like dissolves like." The highest solubility is predicted in polar protic solvents like methanol and ethanol, where strong hydrogen bonding interactions can occur. Good solubility is also expected in polar aprotic solvents such as acetone and dichloromethane due to favorable dipole-dipole interactions. As the polarity of the solvent decreases, the solubility of the polar 3-Methoxy-5-(methylsulfonyl)aniline is predicted to decrease significantly, with very low solubility in non-polar solvents like toluene and n-hexane.
Visualization of Key Concepts
To further clarify the experimental and theoretical aspects, the following diagrams are provided.
Caption: Molecular interactions influencing the solubility of 3-Methoxy-5-(methylsulfonyl)aniline.
Conclusion and Future Perspectives
Understanding the solubility of 3-Methoxy-5-(methylsulfonyl)aniline in organic solvents is a cornerstone for its successful development as a pharmaceutical agent. This guide has provided a theoretical framework, a detailed experimental protocol, and illustrative data to aid researchers in this endeavor. The principles and methods outlined here can be applied to generate robust and reliable solubility data, which is invaluable for guiding decisions in process chemistry, formulation development, and toxicological studies. Further investigations could explore the temperature dependence of solubility to construct solubility curves and to understand the thermodynamics of the dissolution process more deeply. Such data would provide an even more comprehensive picture of this compound's behavior, ultimately accelerating its path to clinical application.
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- Sigma-Aldrich. (n.d.). 3,4,5-Trimethoxyaniline 97 24313-88-0.
- National Institutes of Health. (n.d.). 3-Methoxy-5-Methylphenol | C8H10O2 | CID 76674 - PubChem.
- PubChem. (n.d.). 3-Methoxy-4-(5-phenylmethoxypentoxy)aniline | C19H25NO3 | CID 27238.
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biological activity of 3-Methoxy-5-(methylsulfonyl)aniline
Title: The "Stealth" Pharmacophore: 3-Methoxy-5-(methylsulfonyl)aniline in Modern Drug Design Subtitle: A Technical Deep Dive into CAS 62606-02-4 as a Privileged Scaffold for Kinase and Viral Protease Inhibition.
Executive Summary
3-Methoxy-5-(methylsulfonyl)aniline (CAS: 62606-02-4) is not merely a chemical intermediate; it is a "privileged structure" in medicinal chemistry. Unlike simple anilines, which often suffer from rapid metabolic clearance or toxicity (via quinone imine formation), this specific scaffold incorporates a "push-pull" electronic system. The electron-donating methoxy group (-OMe) and the electron-withdrawing methylsulfonyl group (-SO₂Me) create a unique electrostatic environment around the primary amine.
This guide analyzes its biological utility, focusing on its critical role in Dengue virus (DENV) NS4B inhibitors and Type II Kinase Inhibitors . We provide a validated synthetic pathway, mechanistic rationale for its bioactivity, and protocols for its integration into drug discovery workflows.
Chemical Profile & Pharmacophore Analysis
Identity
-
Molecular Formula: C₈H₁₁NO₃S
-
Molecular Weight: 201.24 g/mol [1]
-
Key Synonyms: 3-Amino-5-methoxyphenyl methyl sulfone.
The "Push-Pull" Electronic Effect
The biological value of this molecule lies in its substitution pattern.
-
Metabolic Stability (The Sulfone Anchor): The methylsulfonyl group is a robust hydrogen bond acceptor. Unlike carboxylic acids, it is non-ionizable at physiological pH, improving membrane permeability. Crucially, it is metabolically inert compared to sulfides or sulfoxides, preventing "metabolic switching."
-
Electronic Modulation (The Aniline Nitrogen):
-
The -SO₂Me group (Hammett σ_meta ≈ 0.60) strongly withdraws electrons, lowering the pKa of the aniline nitrogen.
-
This reduces the nucleophilicity of the amine, making it less prone to Phase II conjugation (acetylation) compared to electron-rich anilines, thereby extending half-life (t½).
-
Result: A "tamed" nucleophile that forms stable amide/urea bonds in drug synthesis without acting as a promiscuous toxicophore.
-
Biological Applications: Mechanism of Action
Case Study: Dengue Virus (DENV) Inhibitors
Recent high-impact medicinal chemistry (e.g., Janssen/J&J research) has identified this aniline as a critical fragment for targeting the NS4B protein of the Dengue virus.
-
Mechanism: NS4B is a hydrophobic non-structural protein essential for the formation of the viral replication complex.
-
Role of CAS 62606-02-4: The aniline moiety serves as the "solvent-exposed" tail when coupled to an indole or azaindole core. The sulfone group engages in water-mediated H-bonds at the rim of the binding pocket, locking the inhibitor in a conformation that disrupts viral RNA replication.
-
Evidence: Indole derivatives incorporating this specific aniline fragment have shown nanomolar potency (EC₅₀ < 50 nM) against DENV-2 serotypes in cell-based assays.
Kinase Inhibition (VEGFR/PDGFR)
In the context of tyrosine kinase inhibitors (TKIs), this scaffold acts as a bioisostere for the 3-trifluoromethyl-4-chloroaniline moiety found in Sorafenib.
-
Hinge Binding: The methoxy group can accept a hydrogen bond from the kinase hinge region (e.g., Cys919 in VEGFR2), while the sulfone extends into the "back pocket," displacing water molecules and gaining entropy-driven binding affinity.
Technical Protocols
Synthesis Workflow (The "Nitro-Reduction" Route)
Rationale: Direct sulfonation of anilines is harsh. The preferred route starts from 3,5-dinitroanisole to ensure regioselectivity.
Step 1: Partial Reduction
-
Reagents: Na₂S, NaHCO₃, MeOH/H₂O.
-
Protocol: Reflux 3,5-dinitroanisole with sodium sulfide. The stoichiometric control allows the reduction of one nitro group to an amine, yielding 3-Methoxy-5-nitroaniline .[5]
Step 2: Sandmeyer-Type Displacement
-
Reagents: NaNO₂, H₂SO₄, then MeSNa (Sodium thiomethoxide).
-
Protocol: Diazotize the amine at 0°C. Displace the diazonium salt with thiomethoxide to form 1-Methoxy-3-(methylthio)-5-nitrobenzene .
Step 3: Oxidation
-
Reagents: m-CPBA (meta-Chloroperoxybenzoic acid) or Oxone.
-
Protocol: Oxidize the sulfide (-SMe) to the sulfone (-SO₂Me). The nitro group remains unaffected.
Step 4: Final Hydrogenation
-
Reagents: H₂, Pd/C (10%), MeOH.
-
Protocol: Hydrogenate the nitro group to the final amine.
-
Yield Target: >55% overall.
Visualization: Synthetic Pathway
Caption: Figure 1. Regioselective synthesis of CAS 62606-02-4 via the nitro-reduction pathway.
Quality Control: Self-Validating NMR Markers
To verify the identity of the synthesized product, check for these specific ¹H NMR (DMSO-d₆) signals. The "meta-coupling" pattern is the diagnostic fingerprint.
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J) | Diagnostic Value |
| -SO₂CH₃ | 3.10 - 3.15 | Singlet | N/A | Confirms Sulfone (not Sulfide) |
| -OCH₃ | 3.75 - 3.80 | Singlet | N/A | Confirms Methoxy Integrity |
| Ar-H (Pos 2) | 6.50 - 6.60 | Triplet/Doublet | J ≈ 1.8 Hz | Meta-coupling (between OMe/NH₂) |
| Ar-H (Pos 4) | 6.80 - 6.90 | Triplet/Doublet | J ≈ 1.8 Hz | Meta-coupling (between OMe/SO₂Me) |
| Ar-H (Pos 6) | 6.95 - 7.05 | Triplet | J ≈ 1.8 Hz | Meta-coupling (between NH₂/SO₂Me) |
| -NH₂ | 5.50 - 5.70 | Broad Singlet | N/A | Confirms free amine |
Comparative Data: Biological Potency[7][8]
The following table illustrates the impact of substituting a standard aniline with the 3-Methoxy-5-(methylsulfonyl)aniline scaffold in a hypothetical DENV NS4B inhibitor assay (derived from SAR trends in referenced patents).
| Compound Analog | R-Group (Aniline) | DENV-2 EC₅₀ (nM) | CC₅₀ (Cytotoxicity) | Comment |
| Analog A | Phenyl (Unsubstituted) | > 10,000 | > 50 µM | Inactive; lacks polar interactions. |
| Analog B | 3,4-Dimethoxyaniline | 450 | 25 µM | Moderate activity; metabolic liability (O-demethylation). |
| Analog C | 3-Methoxy-4-(methylsulfonyl) | 120 | > 50 µM | Good potency; para-sulfone alters geometry. |
| Target (CAS 62606-02-4) | 3-Methoxy-5-(methylsulfonyl) | 12 | > 100 µM | Optimal potency; H-bond network + metabolic stability. |
Visualization: SAR Logic
Caption: Figure 2. Structure-Activity Relationship (SAR) map detailing the functional contribution of each substituent.
References
-
Dengue Virus Inhibitors: Bardiot, D., et al. (2018). Indole derivatives as dengue virus inhibitors. U.S. Patent No. 9,890,154. Janssen Pharmaceuticals.[4] Link
- Synthesis of Sulfonyl Anilines: Ivachtchenko, A. V., et al. (2004). Synthesis and biological activity of 5-(ethylsulfonyl)-2-methoxyaniline derivatives. Journal of Combinatorial Chemistry. (Contextual grounding for sulfone synthesis).
-
Chemical Identity: Sigma-Aldrich/Merck KGaA. Product Specification: 3-Methoxy-5-(methylsulfonyl)aniline (CAS 62606-02-4).[1][2][3] Link
- Kinase Inhibitor Design: Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer. (Mechanistic reference for sulfone binding modes).
-
Metabolic Stability of Anilines: Kalgutkar, A. S., et al. (2005). Structural alerts for toxicity: Anilines and their bioactivation. Chemical Research in Toxicology. Link
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Technical Whitepaper: Strategic Utilization of 3-Methoxy-5-(methylsulfonyl)aniline in Drug Discovery
[1][2]
Executive Summary
In the landscape of modern kinase inhibitor and GPCR ligand design, the modulation of physicochemical properties via "fragment substitution" is critical. 3-Methoxy-5-(methylsulfonyl)aniline (CAS 62606-02-4) represents a high-value building block that offers a unique balance of electronic modulation, solubility enhancement, and metabolic stability.[1][2]
Unlike the lipophilic 3-trifluoromethyl or 3-bromo analogs often used in early discovery, the 3-methoxy-5-(methylsulfonyl) motif introduces a strong hydrogen-bond acceptor (the sulfone) and a metabolic handle (the methoxy group) while maintaining the "meta-meta" substitution pattern required for occupying the solvent-exposed or hydrophobic pockets of various enzymes.[1][2] This guide details the structural rationale, validated synthetic protocols, and strategic applications of this moiety.[3]
Structural Analysis & Pharmacophore Properties[1][2]
The utility of 3-Methoxy-5-(methylsulfonyl)aniline lies in its ability to fine-tune the Structure-Activity Relationship (SAR) of a lead compound.[1][2]
Electronic Profile[1]
-
Aniline Amine (
): The primary handle for amide/urea formation.[1] The presence of the electron-withdrawing methylsulfonyl group ( ) at the meta position lowers the of the aniline nitrogen, reducing its nucleophilicity compared to 3,5-dimethoxyaniline.[1][2] This reduces the risk of forming toxic quinone-imine metabolites during Phase I metabolism.[1][2] -
Methylsulfonyl Group (
): A bioisostere for carbonyls and sulfonamides.[1][2] It is a strong Hydrogen Bond Acceptor (HBA) but not a donor, useful for interacting with backbone residues (e.g., in the kinase hinge region). It significantly lowers compared to alkyl or halo substituents.[1][2] -
Methoxy Group (
): Provides steric bulk and weak H-bond acceptance.[1][2] It often fills small hydrophobic pockets (e.g., the gatekeeper region in kinases).
Physicochemical Data Summary
| Property | Value / Description | Impact on Drug Design |
| Molecular Weight | 201.24 g/mol | Ideal fragment size (<300 Da) for Fragment-Based Drug Discovery (FBDD).[1][2] |
| H-Bond Donors | 2 (Aniline | Critical for "hinge binding" in kinases.[1][2] |
| H-Bond Acceptors | 3 ( | Enhances water solubility and receptor interaction.[1][2] |
| Topological Polar Surface Area (TPSA) | ~78 Ų | Good permeability profile; TPSA < 140 Ų suggests oral bioavailability.[1][2] |
| Electronic Effect | Net electron-withdrawing effect deactivates the ring, increasing metabolic stability.[1][2] |
Synthetic Utility & Manufacturing[1][2][3][4]
The synthesis of this intermediate requires careful orchestration to establish the 1,3,5-substitution pattern.[1] Below is the industry-standard Copper-Catalyzed Sulfonylation Route , favored for its scalability and safety over diazonium chemistry.
Validated Synthetic Pathway (DOT Diagram)
Figure 1: Two-step synthesis of 3-Methoxy-5-(methylsulfonyl)aniline from bromo-nitro precursors via Ullmann-type coupling.
Detailed Experimental Protocol
Note: This protocol is adapted for a 10g scale batch.
Step 1: Copper-Catalyzed Sulfonylation [1][2]
-
Reagents: Charge a reaction vessel with 1-Bromo-3-methoxy-5-nitrobenzene (1.0 eq), Sodium Methanesulfinate (1.5 eq), Copper(I) Iodide (0.1 eq), and L-Proline (0.2 eq) as the ligand.
-
Solvent: Add DMSO (10 volumes). Degas with nitrogen for 15 minutes.
-
Reaction: Heat to 95°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide.[1][2]
-
Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x).[1][2] Wash organics with brine to remove DMSO.[1] Dry over
and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (Hexane/EtOAc gradient).
Step 2: Nitro Reduction
-
Reagents: Dissolve the nitro-sulfone intermediate in Methanol. Add 10% Pd/C (5 wt% loading).
-
Reaction: Hydrogenate under balloon pressure (1 atm) at RT for 4 hours.
-
Workup: Filter through a Celite pad to remove the catalyst.[1] Concentrate the filtrate.
-
Validation: Verify structure via
-NMR (DMSO- ). Look for the characteristic aniline broad singlet (~5.5 ppm) and the methyl sulfone singlet (~3.2 ppm).[1]
Applications in Medicinal Chemistry
Kinase Inhibitor Design (Type II)
In Type II kinase inhibitors (e.g., Sorafenib, Imatinib analogs), the "tail" moiety extends into the hydrophobic back pocket. The 3-Methoxy-5-(methylsulfonyl)aniline fragment is an excellent candidate for this "tail" because:
-
The Urea Linker: Reacting the aniline with an isocyanate generates a diaryl urea. The meta-substituents (OMe, SO2Me) lock the conformation and fill the hydrophobic pocket adjacent to the gatekeeper residue.[1]
-
Solubility: The sulfone group improves the solubility of the final drug candidate compared to the highly lipophilic 3-trifluoromethyl group found in Sorafenib.[1]
Bioisosteric Replacement Strategy
This fragment is often used to replace the following moieties to solve specific ADME issues:
| Original Fragment | Issue | Solution via 3-Methoxy-5-(methylsulfonyl)aniline |
| 3,5-Dimethoxyaniline | Rapid metabolism (O-demethylation); Electron-rich ring prone to oxidation.[1][2] | The |
| 3-Trifluoromethylaniline | Poor aqueous solubility; Lipophilicity-driven non-specific binding.[1][2] | The |
| 3-Sulfonamidoaniline | H-bond donor ( | The methyl sulfone is a pure acceptor, removing the donor interaction and often improving permeability. |
Case Study Visualization: SAR Logic
Figure 2: Strategic advantages of incorporating the 3-Methoxy-5-(methylsulfonyl)phenyl moiety.[1][2]
References
-
Chemical Identity & Properties: PubChem. 3-Methoxy-5-(methylsulfonyl)aniline (CID 11533558).[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]
- Synthetic Methodology (Ullmann Coupling): Zhu, W., & Ma, D. (2005). The synthesis of sulfones via the coupling of aryl halides and sulfinic acid salts catalyzed by CuI/L-proline. Journal of Organic Chemistry.
-
Kinase Inhibitor SAR: Wan, P. T., et al. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell, 116(6), 855-867.[1][2] (Context for 3,5-disubstituted anilines in RAF inhibition).
-
Bioisosterism in Drug Design: Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[1][2]
Sources
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- 2. 61837-46-5,Methyl 2-Bromo-4-methylpentanoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. nbinno.com [nbinno.com]
Technical Whitepaper: Strategic Synthesis of 3-Methoxy-5-(methylsulfonyl)aniline
[1]
Executive Summary
3-Methoxy-5-(methylsulfonyl)aniline is a critical "aniline head" scaffold extensively utilized in the discovery of Type II kinase inhibitors (e.g., targeting EGFR, VEGFR, and PI3K).[1] Its structural motif—a meta-disubstituted aniline featuring both an electron-donating methoxy group and a strong electron-withdrawing sulfone—provides unique electronic properties that influence the pKa of the primary amine and its hydrogen-bonding capability within the ATP-binding pocket.[2]
This guide details two distinct, high-fidelity synthetic routes. Route A (Sequential SNAAr) offers high regiocontrol using fluorinated precursors, ideal for gram-scale medicinal chemistry.[2][1] Route B (Catalytic Sulfonylation) utilizes metal-catalyzed coupling, offering a more convergent approach suitable for process scale-up.[2]
Strategic Retrosynthesis
The synthesis hinges on the construction of the 1,3,5-trisubstituted benzene core.[1] The primary challenge is the regioselective installation of the methylsulfonyl group (-SO₂Me) relative to the methoxy (-OMe) and amino (-NH₂) functionalities.[2]
Retrosynthetic Logic
-
FGI (Functional Group Interconversion): The aniline is best derived from a nitro precursor to avoid oxidation of the amine during sulfone formation.[1]
-
Disconnection:
Caption: Retrosynthetic tree illustrating the two primary disconnections to commercially available starting materials.
Route A: Sequential Nucleophilic Aromatic Substitution (SNAAr)[1][2]
This route relies on the high susceptibility of 3,5-difluoronitrobenzene to nucleophilic attack.[1] The strong electron-withdrawing nitro group activates the ring, while the fluorine atoms act as excellent leaving groups.[1]
Starting Material[2][3][4][5][6][7][8][9][10]
-
Purity Requirement: >98% (GC)
Step-by-Step Protocol
Step 1: Regioselective Methoxylation[2][1]
-
Reaction: Displacement of the first fluoride.[1]
-
Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).[1]
-
Conditions: -10°C to 0°C.[2]
-
Critical Control: Stoichiometry must be strictly controlled (0.95 - 1.0 eq) to prevent bis-substitution (formation of 3,5-dimethoxynitrobenzene).
-
Validation: 19F NMR will show the shift from a symmetrical signal (SM) to a single fluorine signal (Product).
Step 2: Thiolation[2][1]
-
Reaction: Displacement of the second fluoride.[1]
-
Reagents: Sodium Thiomethoxide (NaSMe), DMF or DMSO.[1]
-
Conditions: Room temperature to 50°C.
-
Mechanism: The remaining fluorine is still activated by the nitro group (meta) and the inductive effect of the newly installed methoxy group.[1]
Step 3: Oxidation to Sulfone
-
Reaction: Oxidation of sulfide to sulfone.[1]
-
Reagents: Oxone® (Potassium peroxymonosulfate) or m-CPBA.[2]
-
Conditions: 0°C in DCM or MeOH/H₂O.
-
Why: Oxidation must occur before nitro reduction.[2] Amines are susceptible to N-oxidation (forming N-oxides) under these conditions.
Step 4: Nitro Reduction[2][3]
Route B: Metal-Catalyzed Sulfonylation (Convergent)[1]
This route is preferred for scale-up as it avoids the odor of thiols and the exotherm of oxidation steps.[2] It utilizes a "one-pot" sulfone installation.[2]
Starting Material[2][3][4][5][6][7][8][9][10]
-
Compound: 3-Bromo-5-nitroanisole[2]
-
CAS: 16618-67-0[2]
-
Availability: Commercially available or synthesized from 3,5-dinitroanisole.[2][1]
Step-by-Step Protocol
Step 1: Copper-Catalyzed Sulfonylation[2]
-
Reagents: Sodium Methanesulfinate (MeSO₂Na), CuI (10 mol%), L-Proline (20 mol%), NaOH.[1]
-
Solvent: DMSO.
-
Conditions: 80°C - 100°C, sealed tube/vessel.
-
Mechanism: Ullmann-type coupling.[2] The sulfinate anion acts as the nucleophile.[1]
-
Advantage: Installs the fully oxidized sulfone group directly, bypassing the sulfide intermediate.[1]
Step 2: Reduction[2][1][7]
-
Protocol: Identical to Route A (Pd/C Hydrogenation).
Caption: Comparative workflow of the Sequential SNAAr (Top) vs. Catalytic Coupling (Bottom) pathways.
Critical Process Parameters (CPPs) & Data
The following table summarizes key physicochemical data and reaction parameters necessary for process control.
| Parameter | Route A (SNAAr) | Route B (Coupling) |
| Key Starting Material | 3,5-Difluoronitrobenzene | 3-Bromo-5-nitroanisole |
| Atom Economy | Lower (multi-step displacement) | Higher (direct coupling) |
| Thermal Risk | Exothermic (Oxidation step) | Thermal stability required (90°C) |
| Impurity Profile | Bis-methoxy byproduct; Sulfoxide | Protodehalogenation (loss of Br) |
| Purification | Recrystallization (Sulfone int.)[2] | Column Chromatography / Recryst.[2][1] |
| Overall Yield (Est.) | 45 - 55% | 60 - 70% |
Self-Validating Analytical Checkpoints
-
Regiochemistry Check (Route A, Step 1):
-
Oxidation State Check (Route A, Step 3):
References
-
Preparation of 5-(ethylsulfonyl)-2-methoxyaniline (Analogous Chemistry)
-
Synthesis of 3,5-Difluoronitrobenzene Derivatives (SNAAr Methodology)
-
Copper-Catalyzed Sulfonylation of Aryl Halides
-
General Synthesis of Methoxy-Nitroanilines
Sources
- 1. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. 3,5-Difluoronitrobenzene|CAS 2265-94-3|High-Purity [benchchem.com]
- 4. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 5. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 6. 3,5-Difluoronitrobenzene | 2265-94-3 [chemicalbook.com]
- 7. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 3-Methoxy-5-(methylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Thermal Stability in Drug Development
3-Methoxy-5-(methylsulfonyl)aniline is a substituted aniline derivative with potential applications as a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The thermal stability of such compounds is a critical quality attribute that can significantly impact drug product safety, efficacy, and shelf-life. Undesired thermal decomposition can lead to the formation of impurities, loss of potency, and alteration of physical properties, all of which are unacceptable in a pharmaceutical context.
A thorough understanding of a compound's thermal behavior is therefore paramount during all stages of drug development, from early-stage process chemistry to formulation and final product manufacturing. This guide will delve into the theoretical underpinnings of the thermal decomposition of 3-Methoxy-5-(methylsulfonyl)aniline based on its constituent functional groups and provide practical, step-by-step methodologies for its empirical determination.
Predicted Thermal Behavior: A Synthesis of Structure-Activity Relationships
The chemical structure of 3-Methoxy-5-(methylsulfonyl)aniline, featuring an aniline core, a methoxy group, and a methylsulfonyl substituent, suggests a complex thermal decomposition profile. By examining the known thermal behavior of related chemical classes, we can formulate a scientifically grounded hypothesis regarding its stability and potential degradation pathways.
-
Aniline Core: Aniline and its derivatives exhibit a range of thermal stabilities. Some substituted anilines are stable up to 350°C[1]. The presence of both electron-donating (methoxy) and electron-withdrawing (methylsulfonyl) groups on the aromatic ring will influence the overall electron density and bond strengths, thereby affecting the onset of decomposition.
-
Aromatic Sulfonyl Group: Aromatic sulfonyl compounds are known to undergo thermal degradation at elevated temperatures. Studies on aromatic poly(ether sulfones) indicate that decomposition typically begins in the range of 370°C to 650°C[2][3]. The primary degradation mechanism often involves the scission of the carbon-sulfur bond, leading to the formation of sulfur dioxide and various substituted aromatic compounds[3][4].
-
Methoxy Group (Anisole Moiety): The thermal decomposition of anisole (methoxybenzene) and its derivatives is well-documented. The initial and principal step in the pyrolysis of anisole is the homolytic cleavage of the O-CH3 bond to form a phenoxy radical and a methyl radical[5][6][7]. This process typically occurs at temperatures between 850-1000 K (577-727 °C) in the gas phase, though the onset in the solid state may differ[6].
Based on this information, it is plausible to predict that the thermal decomposition of 3-Methoxy-5-(methylsulfonyl)aniline will be a multi-step process. The initial decomposition event could be either the cleavage of the methoxy group or the scission of the sulfonyl moiety, depending on the relative bond dissociation energies within the molecule under specific heating conditions.
Experimental Determination of Thermal Stability: A Self-Validating Approach
To empirically determine the thermal stability and decomposition profile of 3-Methoxy-5-(methylsulfonyl)aniline, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. These techniques provide complementary information on mass loss as a function of temperature and the energetics of thermal events, respectively[8].
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive thermal analysis of 3-Methoxy-5-(methylsulfonyl)aniline.
Caption: A logical workflow for the thermal characterization of 3-Methoxy-5-(methylsulfonyl)aniline.
Detailed Experimental Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which 3-Methoxy-5-(methylsulfonyl)aniline begins to lose mass due to decomposition and to quantify the mass loss at different temperatures.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified 3-Methoxy-5-(methylsulfonyl)aniline into a clean, tared TGA pan (typically aluminum or platinum).
-
Instrument Setup:
-
Purge Gas: Nitrogen (inert atmosphere) at a flow rate of 20-50 mL/min. The use of an inert atmosphere is crucial to prevent oxidative decomposition, which may not be representative of storage conditions in a sealed container.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A standard heating rate of 10°C/min provides a good balance between resolution and experimental time.
-
-
-
Data Acquisition: Record the mass of the sample as a function of temperature.
-
Data Analysis:
-
Plot the percentage mass loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline with the tangent of the decomposition step.
-
Identify the temperatures at which 5% (Td5%) and 10% (Td10%) mass loss occur, which are common metrics for thermal stability.
-
Note the temperature of the maximum rate of mass loss (Tpeak) from the derivative of the TGA curve (DTG).
-
Determine the percentage of residual mass at the end of the experiment.
-
Detailed Experimental Protocol: Differential Scanning Calorimetry (DSC)
Objective: To identify and characterize thermal events such as melting, polymorphic transitions, and decomposition in terms of their associated enthalpy changes.[9][10][11][12]
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the purified 3-Methoxy-5-(methylsulfonyl)aniline into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan to prevent volatilization before decomposition.
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to a temperature just beyond the final decomposition event observed in the TGA (e.g., 400°C) at a heating rate of 10°C/min.
-
-
-
Data Acquisition: Record the differential heat flow between the sample and a reference pan as a function of temperature.
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Identify endothermic events (e.g., melting, solid-solid transitions) and exothermic events (e.g., decomposition, crystallization).
-
Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each observed thermal event.
-
Interpretation of Expected Results and Data Presentation
The combined TGA and DSC data will provide a comprehensive thermal profile of 3-Methoxy-5-(methylsulfonyl)aniline.
Tabulated Data Summary
All quantitative data should be summarized in a clear and concise table for easy comparison and reference.
| Parameter | TGA | DSC |
| Melting Point (Tm) | N/A | Onset: [Expected Value] °CPeak: [Expected Value] °C |
| Enthalpy of Fusion (ΔHfus) | N/A | [Expected Value] J/g |
| Decomposition Onset (Tonset) | [Expected Value] °C | [Expected Value] °C |
| 5% Mass Loss (Td5%) | [Expected Value] °C | N/A |
| 10% Mass Loss (Td10%) | [Expected Value] °C | N/A |
| Peak Decomposition Temp (Tpeak) | [Expected Value] °C | [Expected Value] °C |
| Enthalpy of Decomposition (ΔHdecomp) | N/A | [Expected Value] J/g |
| Residual Mass @ 600°C | [Expected Value] % | N/A |
Proposed Decomposition Pathway
Based on the principles outlined in Section 2, a plausible decomposition pathway can be proposed. The initial steps are likely to involve the cleavage of either the C-S bond of the sulfonyl group or the O-C bond of the methoxy group. The subsequent degradation would involve further fragmentation of the aromatic ring and the release of volatile products.
Caption: Plausible initial steps in the thermal decomposition of 3-Methoxy-5-(methylsulfonyl)aniline.
Safety, Handling, and Storage Recommendations
Based on the safety information for structurally related compounds, the following precautions should be taken when handling 3-Methoxy-5-(methylsulfonyl)aniline:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection[13].
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential decomposition products[14].
-
Incompatible Materials: Avoid contact with strong oxidizing agents[13].
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, potentially under an inert atmosphere to prevent long-term degradation[13].
During thermal analysis, be aware that toxic and irritating gases, such as sulfur dioxide, may be generated during decomposition[14]. Ensure that the exhaust from the TGA and DSC instruments is properly vented.
Conclusion
A comprehensive understanding of the thermal stability and decomposition of 3-Methoxy-5-(methylsulfonyl)aniline is essential for its successful application in pharmaceutical development. This guide has provided a theoretical framework for predicting its thermal behavior based on the known properties of related chemical structures. More importantly, it has outlined detailed, self-validating experimental protocols for TGA and DSC analysis, enabling researchers to generate the critical data needed to ensure the quality, safety, and stability of drug substances and products. The systematic approach presented herein, from experimental design to data interpretation, will empower scientists to make informed decisions regarding the handling, storage, and formulation of this important chemical intermediate.
References
- International Science Community Association. (n.d.). Thermal Degradation Analysis of Melamine-Aniline-Formaldehyde Terpolymeric Ligand.
- ResearchGate. (n.d.). Thermogravimetric curves of PANI (Polyaniline) and its derivatives POEA....
- MDPI. (n.d.). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups.
- Georganics. (2011, February 19). 3-METHOXY-5-(TRIFLUOROMETHYL)ANILINE.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- ResearchGate. (2025, August 6). Radical Chemistry in the Thermal Decomposition of Anisole and Deuterated Anisoles: An Investigation of Aromatic Growth.
- NIH. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
- Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation.
- Benchchem. (n.d.). Technical Support Center: Degradation of Sulfonyl-Containing Aromatic Ketones.
- Benchchem. (n.d.). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols.
- Wikipedia. (n.d.). Differential scanning calorimetry.
- Macquarie University. (1989, January 1). Kinetics of the thermal decomposition of methoxybenzene (anisole).
- American Pharmaceutical Review. (n.d.). Pharmaceutical Calorimeters.
- Maximum Academic Press. (2025, November 3). Cresol formation chemistry in anisole pyrolysis and combustion.
- ResearchGate. (n.d.). Influence of decomposition temperature of aromatic sulfonic acid catalysts on the molecular weight and thermal stability of poly(L-lactic acid) prepared by melt/solid state polycondenstaion.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchers.mq.edu.au [researchers.mq.edu.au]
- 7. maxapress.com [maxapress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. veeprho.com [veeprho.com]
- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. fishersci.com [fishersci.com]
- 14. georganics.sk [georganics.sk]
Methodological & Application
Synthesis of 3-Methoxy-5-(methylsulfonyl)aniline: An Application Note and Protocol for Pharmaceutical Research
This comprehensive guide details the synthesis of 3-Methoxy-5-(methylsulfonyl)aniline, a key intermediate in the development of various pharmacologically active compounds. This document provides researchers, scientists, and drug development professionals with a robust and well-validated protocol, grounded in established chemical principles and supported by authoritative references.
Introduction: The Significance of the Aryl Sulfone Moiety
Aryl sulfones are a prominent structural motif in a multitude of therapeutic agents, exhibiting a wide range of biological activities. The methylsulfonyl group, in particular, can significantly influence a molecule's polarity, solubility, and metabolic stability, making it a valuable functional group in drug design. 3-Methoxy-5-(methylsulfonyl)aniline serves as a versatile building block, enabling the introduction of this important pharmacophore into more complex molecular architectures. Its synthesis from readily available 3-methoxy-5-haloanilines is a critical transformation for medicinal chemists.
Synthetic Strategy: A Copper-Catalyzed Approach to C-S Bond Formation
The core of this synthetic protocol lies in the formation of a carbon-sulfur bond between the aromatic ring of a 3-methoxy-5-haloaniline and a methylsulfonyl group. While various methods for aryl sulfone synthesis exist, including palladium-catalyzed couplings, the copper-catalyzed Ullmann-type reaction offers a cost-effective and efficient alternative.[1][2] This approach involves the coupling of an aryl halide with a sulfinate salt in the presence of a copper catalyst.
The general transformation is depicted below:
Figure 1: General synthetic scheme for the synthesis of 3-Methoxy-5-(methylsulfonyl)aniline.
The choice of the halogen on the starting aniline (bromo or iodo) can influence the reaction conditions, with iodoanilines generally being more reactive. Sodium methanesulfinate serves as the source of the methylsulfonyl group. The selection of the copper catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.
Mechanistic Insights: The Ullmann Condensation
The Ullmann condensation for the formation of aryl sulfones is believed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates.[1] The reaction is initiated by the oxidative addition of the aryl halide to a copper(I) species. The resulting organocopper intermediate then reacts with the sulfinate salt. Reductive elimination from the copper(III) intermediate yields the desired aryl sulfone and regenerates the active copper(I) catalyst. The use of a ligand, such as L-proline or a diamine, can stabilize the copper intermediates and facilitate the catalytic cycle, often allowing for milder reaction conditions.
Figure 2: Simplified catalytic cycle for the copper-catalyzed sulfonylation.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of 3-Methoxy-5-(methylsulfonyl)aniline from 3-bromo-5-methoxyaniline.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Bromo-5-methoxyaniline | ≥98% | Commercially available |
| Sodium methanesulfinate | ≥98% | Commercially available |
| Copper(I) iodide (CuI) | ≥99% | Commercially available |
| L-Proline | ≥99% | Commercially available |
| Cesium carbonate (Cs₂CO₃) | ≥99% | Commercially available |
| Dimethyl sulfoxide (DMSO) | Anhydrous | Commercially available |
| Ethyl acetate | ACS grade | Commercially available |
| Brine (saturated NaCl solution) | Prepared in-house | |
| Anhydrous sodium sulfate (Na₂SO₄) | Commercially available | |
| Silica gel | 230-400 mesh | Commercially available |
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
NMR spectrometer
-
Mass spectrometer
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-methoxyaniline (1.0 eq), sodium methanesulfinate (1.5 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and cesium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask via a syringe. The typical solvent volume is 5-10 mL per gram of the limiting reagent.
-
Reaction: Heat the reaction mixture to 110-120 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-Methoxy-5-(methylsulfonyl)aniline as a solid.
Characterization
The identity and purity of the synthesized 3-Methoxy-5-(methylsulfonyl)aniline should be confirmed by standard analytical techniques.
Expected Analytical Data:
| Analysis | Expected Results |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.0-6.5 (m, 3H, Ar-H), 4.0 (s, 2H, NH₂), 3.8 (s, 3H, OCH₃), 3.0 (s, 3H, SO₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 161.0, 148.0, 145.0, 110.0, 108.0, 102.0, 56.0 (OCH₃), 45.0 (SO₂CH₃) |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₈H₁₂NO₃S⁺, found. |
Note: The exact chemical shifts and coupling constants in the NMR spectra may vary slightly depending on the solvent and instrument used. The provided values are estimations based on similar structures.
Safety Precautions
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
3-Bromo-5-methoxyaniline and dimethyl sulfoxide can be irritating to the skin and eyes. Handle with care.
-
Copper iodide is harmful if swallowed.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Use fresh, high-purity CuI. |
| Insufficiently inert atmosphere | Ensure the reaction setup is properly sealed and purged with inert gas. | |
| Low reaction temperature | Ensure the reaction is heated to the specified temperature. | |
| Formation of side products | Reaction time too long | Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Impure starting materials | Use high-purity starting materials. | |
| Difficult purification | Co-eluting impurities | Optimize the eluent system for column chromatography. Consider recrystallization. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 3-Methoxy-5-(methylsulfonyl)aniline from 3-bromo-5-methoxyaniline using a copper-catalyzed Ullmann-type coupling reaction. The provided mechanistic insights, step-by-step procedure, and troubleshooting guide are intended to assist researchers in the successful synthesis and characterization of this valuable building block for drug discovery and development.
References
- CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
- 3-methoxy-5-(trifluoromethyl)aniline (C8H8F3NO). PubChem.
- Ullmann Reaction. Organic Chemistry Portal.
- SUPPORTING INFORMATION Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones Eugenia. stoltz2.caltech.edu.
- 3-Methylanisole(100-84-5) 1H NMR. ChemicalBook.
- 3-Amino-5-methylphenol | C7H9NO | CID 3018667. PubChem.
- Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. NIH.
- 75259-31-3 | 3-Methoxy-4-(methylsulfonyl)aniline. ChemScene.
- US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)
- 3-AMINO-5-METHYL PHENOL | 76619-89-1. ChemicalBook.
- Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction.
- Theoretical Investigation on Selected 3-Amino-5-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazole Salts with Energetic Anions: A Perspective. MDPI.
- 3-METHOXY-5-(TRIFLUOROMETHYL)ANILINE | Georganics.
- Supporting Inform
- SAFETY D
- Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.
- 3-Methoxy-5-Methylphenol | C8H10O2 | CID 76674. PubChem.
- hil5_sln.html.
Sources
using 3-Methoxy-5-(methylsulfonyl)aniline in kinase inhibitor synthesis
Application Note: High-Efficiency Incorporation of 3-Methoxy-5-(methylsulfonyl)aniline in Kinase & Viral Inhibitor Synthesis
Abstract
This technical guide details the optimized protocols for utilizing 3-Methoxy-5-(methylsulfonyl)aniline (CAS 62606-02-4) as a critical pharmacophore in the synthesis of small-molecule inhibitors. While historically utilized in tubulin inhibitors, this specific 3,5-disubstituted aniline has emerged as a privileged motif in next-generation Dengue Virus replication inhibitors and Type II Kinase Inhibitors (targeting the DFG-out conformation). Its unique "push-pull" electronic signature—combining the electron-donating methoxy group with the strong electron-withdrawing sulfonyl group—imparts metabolic stability and precise hydrogen-bonding capabilities distinct from the common 3,4,5-trimethoxyaniline scaffold.
Chemical Profile & Strategic Utility
| Property | Specification |
| Chemical Name | 3-Methoxy-5-(methylsulfonyl)aniline |
| CAS Number | 62606-02-4 |
| Molecular Formula | C₈H₁₁NO₃S |
| Molecular Weight | 201.24 g/mol |
| Key Functionality | Sulfonyl Group: Strong H-bond acceptor; metabolic anchor.Methoxy Group: Lipophilic H-bond acceptor.Primary Amine: Nucleophilic handle for coupling.[1][2] |
| Solubility | Soluble in DMSO, DMF, CH₃CN, THF; Low solubility in water. |
Medicinal Chemistry Rationale: The 3-methoxy-5-(methylsulfonyl)phenyl moiety is often deployed to replace the metabolically labile 3,4,5-trimethoxyphenyl group. The sulfonyl group lowers the electron density of the aromatic ring, reducing susceptibility to oxidative metabolism (e.g., by CYPs) while maintaining the ability to interact with solvent-exposed regions or specific "back-pocket" residues (e.g., Cys, Thr) in kinase ATP-binding sites [1].
Synthesis Protocols
Method A: Nucleophilic Substitution (α-Bromo Ketone Coupling)
Primary Application: Synthesis of Indole-based Dengue Virus Inhibitors (e.g., analogs of 2-(4-chloro-2-methoxyphenyl)-2-((3-methoxy-5-(methylsulfonyl)phenyl)amino)-1-(6-fluoro-1H-indol-3-yl)ethanone).
This protocol is derived from high-yield patent literature describing the synthesis of viral replication inhibitors [2].
Reagents:
-
Substrate: α-Bromo ketone derivative (e.g., 2-bromo-1-(indol-3-yl)ethanone derivative).[3]
-
Nucleophile: 3-Methoxy-5-(methylsulfonyl)aniline (1.5 – 2.0 equivalents).
-
Base: Diisopropylethylamine (DIPEA) (1.5 – 2.0 equivalents).
-
Solvent: Acetonitrile (CH₃CN) / THF mixture (2:1 ratio).
Step-by-Step Protocol:
-
Preparation: In a dry reaction vessel flushed with nitrogen, dissolve the α-bromo ketone substrate (1.0 eq) in anhydrous CH₃CN/THF (2:1 v/v, concentration ~0.1 M).
-
Addition: Add 3-Methoxy-5-(methylsulfonyl)aniline (1.5 eq) followed by DIPEA (1.5 eq).
-
Note: Using excess aniline drives the reaction to completion and minimizes dimerization of the bromide.
-
-
Reaction: Heat the mixture to 70°C and stir for 18–24 hours .
-
Monitoring: Monitor via LC-MS.[3] The product typically elutes later than the aniline but earlier than the starting bromide in reverse-phase methods.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (EtOAc).[4]
-
Critical Wash: Wash the organic layer twice with 1N HCl . This step is essential to remove the excess unreacted aniline (which forms a water-soluble hydrochloride salt), simplifying purification.
-
Wash with saturated NaHCO₃ and brine. Dry over anhydrous MgSO₄.
-
-
Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica gel, Gradient: 15% → 60% EtOAc in Hexanes or CH₂Cl₂).
Method B: Buchwald-Hartwig Amination (General Kinase Route)
Primary Application: Coupling to Heteroaryl Chlorides (e.g., Pyrimidines, Quinazolines) for EGFR/VEGFR Inhibitors.
Reagents:
-
Substrate: Chloro-heterocycle (e.g., 4-chloroquinazoline).[3]
-
Catalyst: Pd₂(dba)₃ (5 mol%) + Xantphos (10 mol%) OR BrettPhos Pd G3.
-
Base: Cs₂CO₃ (2.0 eq) or NaOtBu (1.5 eq).
-
Solvent: 1,4-Dioxane (anhydrous, degassed).
Step-by-Step Protocol:
-
Setup: Charge a microwave vial or pressure tube with the chloro-heterocycle (1.0 eq), 3-Methoxy-5-(methylsulfonyl)aniline (1.1 eq), and Cs₂CO₃ (2.0 eq).
-
Inertion: Evacuate and backfill with Argon (3 cycles).
-
Catalyst Addition: Add Pd catalyst and ligand (pre-mixed in minimal dioxane if possible, or added as solids under Argon flow). Add 1,4-Dioxane (0.2 M).
-
Reaction: Seal and heat to 100°C for 4–12 hours .
-
Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate filtrate.
-
Purification: Recrystallization from MeOH/EtOAc is often sufficient due to the high crystallinity of sulfonyl-anilines. If not, use Flash Chromatography (DCM/MeOH gradient).
Process Visualization
The following diagram illustrates the logical flow for both the Direct Alkylation (Method A) and Palladium-Catalyzed Coupling (Method B) workflows.
Figure 1: Decision tree for synthetic routes based on the target inhibitor scaffold. Method A is preferred for alkyl linkers (common in Dengue inhibitors), while Method B is standard for direct bi-aryl kinase inhibitor scaffolds.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Dimerization of α-bromo ketone. | Increase Aniline equivalents to 2.0 eq. Ensure dropwise addition of the bromide to the aniline solution if possible. |
| Incomplete Reaction (Method B) | Catalyst poisoning or poor solubility. | Switch to BrettPhos Pd G3 precatalyst. Ensure Dioxane is rigorously degassed (O₂ inhibits Pd). |
| Sticky/Oily Product | Residual solvent in sulfonyl moiety. | Triturate the final oil with cold Diethyl Ether or MTBE to induce crystallization. |
| Retention of Aniline | Inefficient acid wash. | If 1N HCl wash fails, use a SCX-2 (Strong Cation Exchange) cartridge. The product (if weakly basic) may elute differently than the highly basic primary aniline. |
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye). Potential sensitizer.
-
Handling: Use within a fume hood. Wear nitrile gloves.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The sulfonyl group is stable, but the aniline amine can oxidize over prolonged exposure to air, turning the solid brown.
References
-
Golas, J. M., et al. (2003).[5] SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases.[5] Cancer Research, 63(2), 375-381.[5] Link
-
Kesteleyn, B., et al. (2018).[6] Mono- or di-substituted indole compounds as Dengue virus replication inhibitors.[3] U.S. Patent No.[2] 11,827,602. Washington, DC: U.S. Patent and Trademark Office. Link
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry, 47(27), 6658-6661. Link
Sources
- 1. 3-Methoxy-5-Methylphenol | C8H10O2 | CID 76674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN107873022B - ä½ä¸ºç»é©çç æ¯å¤å¶æå¶åçåå代çæäºå代çå²åè¡çç© - Google Patents [patents.google.com]
- 5. SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent against chronic myelogenous leukemia cells in culture and causes regression of K562 xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
experimental procedure for N-alkylation of 3-Methoxy-5-(methylsulfonyl)aniline
Application Note: Precision N-Alkylation of 3-Methoxy-5-(methylsulfonyl)aniline
Part 1: Strategic Analysis & Chemical Context
1.1 The Substrate Challenge The target substrate, 3-Methoxy-5-(methylsulfonyl)aniline , presents a specific electronic challenge that dictates the experimental approach.
-
Electronic Deactivation: The amine is situated meta to a methylsulfonyl group (
), a potent electron-withdrawing group (EWG) ( ). While the methoxy group ( ) is an ortho/para donor, its position at the meta-relationship relative to the sulfone creates a "push-pull" system, but the overall effect on the aniline nitrogen is deactivating . The estimated pKa of the conjugate acid is approx. 2.0–2.5 (compared to 4.6 for aniline). -
Nucleophilicity: Consequently, the nitrogen lone pair is less available for nucleophilic attack compared to electron-rich anilines. Standard mild alkylation conditions often fail or result in low conversion.
-
Selectivity Risks: While the reduced nucleophilicity mitigates the risk of uncontrolled over-alkylation (quaternization) to some extent, it necessitates harsher conditions (heat, stronger bases) which can degrade the sulfone moiety or lead to bis-alkylation if stoichiometry is not strictly controlled.
1.2 Method Selection Matrix
We define two primary protocols based on the desired alkyl group (
| Target Substituent ( | Recommended Method | Rationale |
| Simple Alkyl (Me, Et, Allyl) | Method A: Direct Nucleophilic Substitution ( | Efficient for small electrophiles; requires base modulation to counteract deactivation. |
| Complex/Branched Chain | Method B: Reductive Amination | Higher mono-selectivity; avoids elimination side-reactions common with hindered alkyl halides. |
Part 2: Experimental Protocols
Method A: Direct N-Alkylation (S_N2) for Simple Chains
Best for: Methylation, Ethylation, Allylation.
Mechanism: Base-mediated deprotonation/activation of the aniline followed by nucleophilic attack on the alkyl halide.
Reagents & Causality:
-
Base: Cesium Carbonate (
) . Why: Unlike , Cesium's larger cation radius improves solubility in organic solvents and forms a "loose" ion pair with the anilide, enhancing the nucleophilicity of the poor aniline substrate [1]. -
Solvent: DMF (N,N-Dimethylformamide) or NMP . Why: High dielectric constant stabilizes the transition state; essential for dissolving the inorganic base.
-
Temperature: 60°C - 80°C . Why: Room temperature is insufficient due to the electron-deficient nature of the amine.
Step-by-Step Protocol:
-
Preparation: In a dry 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Methoxy-5-(methylsulfonyl)aniline (1.0 eq, 200 mg, 1.0 mmol) in anhydrous DMF (4.0 mL, 0.25 M).
-
Activation: Add
(1.5 eq, 488 mg). Stir at room temperature for 15 minutes. Observation: Suspension may change color slightly as the base interacts. -
Addition: Add the Alkyl Halide (e.g., Iodomethane or Ethyl Iodide) (1.1 eq).
-
Critical Control: Do NOT add excess halide initially. Over-alkylation is the primary failure mode.
-
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (
or Ar). Monitor by LC-MS every 2 hours.-
Checkpoint: If conversion is <50% after 4 hours, increase temp to 80°C.
-
-
Work-up:
-
Cool to RT. Dilute with EtOAc (20 mL).
-
Wash with Water (
) to remove DMF (critical to prevent peak broadening in NMR). Wash with Brine ( ). -
Dry over
, filter, and concentrate.
-
-
Purification: Flash Chromatography (Hexane/EtOAc gradient). The mono-alkylated product typically elutes after the bis-alkylated impurity but before the starting material.
Method B: Reductive Amination (The "Gold Standard")
Best for: Introduction of functionalized chains, benzyl groups, or secondary alkyl groups.
Mechanism: Formation of an imine/hemiaminal intermediate followed by selective hydride reduction.
Reagents & Causality:
-
Reductant: Sodium Triacetoxyborohydride (STAB) . Why: Mild reductant that reduces the imine selectively without reducing the aldehyde or the nitro/sulfone groups. Safer than cyanoborohydride [2].
-
Additive: Acetic Acid (AcOH) or
. Why: The electron-deficient aniline is slow to form the imine. Acid catalysis (AcOH) or Lewis Acid dehydration ( ) is mandatory to push the equilibrium toward the imine before reduction.
Step-by-Step Protocol:
-
Imine Formation:
-
In a vial, dissolve 3-Methoxy-5-(methylsulfonyl)aniline (1.0 eq) and the Aldehyde (1.2 eq) in DCE (1,2-Dichloroethane) or THF (0.2 M).
-
Add Acetic Acid (2.0 eq).
-
Optimization: If the aldehyde is sterically hindered, add Titanium(IV) isopropoxide (1.5 eq) instead of AcOH and stir neat or in minimal solvent for 2 hours first.
-
-
Reaction: Stir at Room Temperature for 1–2 hours.
-
Checkpoint: Check LC-MS for the disappearance of aniline and formation of Imine (M+ Aldehyde -
).
-
-
Reduction:
-
Add
(2.0 eq) in one portion. -
Stir at RT for 4–16 hours.
-
-
Quench & Work-up:
-
Quench with saturated
solution (gas evolution occurs). -
Extract with DCM (
). -
Note: If Titanium was used, a gelatinous precipitate will form. Dilute with wet ether and filter through Celite, or add Rochelle's salt solution and stir vigorously for 1 hour to solubilize Ti salts.
-
Part 3: Visualization & Logic
Reaction Pathway & Decision Logic
Figure 1: Strategic decision tree for selecting the optimal alkylation pathway based on the target substituent steric and electronic profile.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Low Conversion (Method A) | Substrate too deactivated. | Switch base to |
| Bis-Alkylation (Method A) | Excess electrophile/High Temp. | Use slow addition (syringe pump) of halide. Stop reaction at 80% conversion. |
| No Imine Formation (Method B) | Aniline nucleophilicity too low. | Switch additive from AcOH to |
| Product stuck in DMF | Poor extraction. | Use |
Part 4: References
-
BenchChem. Application Notes and Protocols: N-Alkylation of Electron-Deficient Anilines. BenchChem Technical Library. Accessed Oct 2025.[1] Link
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
-
Sigma-Aldrich. Product Specification: 3-Methoxy-5-(methylsulfonyl)aniline (CAS 62606-02-4).Link
-
ResearchGate. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline and related sulfonyl anilines.Link
Sources
Application Note: Large-Scale Synthesis of 3-Methoxy-5-(methylsulfonyl)aniline
This Application Note is designed for process chemists and drug development scientists engaged in the scale-up of 3-Methoxy-5-(methylsulfonyl)aniline (CAS: 62606-02-4).[1][2] This compound is a critical pharmacophore in several tyrosine kinase inhibitors (e.g., analogues of ZN-c5 and VEGFR inhibitors), providing a specific hydrogen-bonding motif via the aniline and metabolic stability/polarity via the sulfone.[1][2]
Executive Summary & Strategic Analysis
The synthesis of 3,5-disubstituted anilines bearing both electron-donating (methoxy) and electron-withdrawing (sulfonyl) groups presents a regiochemical challenge. Traditional electrophilic aromatic substitutions fail to install the sulfonyl group meta to the amino group efficiently due to directing group conflicts.[1][2]
The Solution: This protocol utilizes a Copper-Catalyzed Ullmann-Type Sulfonylation of 3-bromo-5-nitroanisole, followed by chemoselective hydrogenation.[1][2] This route is superior to traditional sulfide-oxidation pathways because:
-
Atom Economy: It introduces the fully oxidized sulfone moiety directly, bypassing the hazardous exothermic oxidation of sulfides (Ar-S-Me → Ar-SO₂-Me) often required in alternative routes.[1][2]
-
Regio-integrity: Starting from the defined bromide precursor eliminates isomer formation associated with nitration/sulfonation sequences.[1][2]
-
Safety: Avoids the use of high-pressure autoclaves for ammonolysis or hazardous diazonium intermediates.
Retrosynthetic Logic
The strategy relies on a "Meta-Activation" approach where the bromine handle allows functionalization at the position electronically deactivated by the nitro group.[1][2]
Figure 1: Retrosynthetic disconnection strategy focusing on the C-S bond formation.
Process Safety Assessment (Critical)
Before proceeding, review the following hazards inherent to this specific chemistry:
-
Thermal Runaway (DMSO/Cu): Copper-catalyzed couplings in DMSO at elevated temperatures (>100°C) can exhibit autocatalytic decomposition if the reaction mixture is not properly degassed or if basicity is uncontrolled.[1][2] Control: Maintain strict temperature limits (110°C max) and use a blast shield.
-
Hydrogenation Risks: Reducing nitro compounds is highly exothermic (~500 kJ/mol).[1][2] Control: Dosing controlled by hydrogen uptake rate; active cooling loop required.
-
Reagent Handling: Sodium methanesulfinate is hygroscopic; moisture impacts the copper catalyst cycle.[1][2] Store in a desiccator.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Methoxy-5-nitrophenyl methyl sulfone
Reaction Type: Copper-Catalyzed Cross-Coupling (Ullmann-type) Objective: Install the sulfonyl group directly at the meta position.[1][2]
Materials Table:
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol (100g Scale) | Role |
|---|---|---|---|---|
| 3-Bromo-5-nitroanisole | 232.03 | 1.0 | 100.0 g | Limiting Reagent |
| Sodium Methanesulfinate | 102.09 | 1.5 | 66.0 g | Sulfonyl Source |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 8.2 g | Catalyst |
| L-Proline | 115.13 | 0.2 | 9.9 g | Ligand |
| NaOH (20% aq) | 40.00 | 0.2 | ~17 mL | Base (to deprotonate Proline) |
| DMSO (Anhydrous) | 78.13 | - | 500 mL | Solvent |[1][2][3]
Protocol:
-
Reactor Setup: Equip a 2L jacketed glass reactor with a mechanical overhead stirrer (Teflon impeller), nitrogen inlet/outlet, internal temperature probe, and a reflux condenser.[1][2]
-
Charging: Under a slow nitrogen sweep, charge DMSO (500 mL). Add L-Proline (9.9 g) and NaOH solution (17 mL). Stir at ambient temperature for 15 minutes to generate the soluble copper-ligand complex precursor.
-
Catalyst Addition: Add Copper(I) Iodide (8.2 g).[1][2] The solution should turn homogeneous (often blue/green tint depending on oxidation state, but active species is Cu(I)).[1][2]
-
Substrate Addition: Charge 3-Bromo-5-nitroanisole (100.0 g) and Sodium Methanesulfinate (66.0 g).
-
Degassing: Sparge the mixture with nitrogen for 20 minutes. Crucial: Oxygen poisons the catalyst and promotes DMSO decomposition.[1][2]
-
Reaction: Heat the mixture to 95°C . Maintain stirring at 400 rpm.
-
Work-up:
-
Cool reaction mass to 25°C.
-
Pour slowly into a stirred mixture of Ice/Water (1.5 L) and Ethyl Acetate (1 L).
-
Filter the biphasic mixture through a Celite pad to remove copper salts.[1][2]
-
Separate phases.[1][2] Extract aqueous layer with Ethyl Acetate (2 x 500 mL).
-
Wash combined organics with Brine (500 mL), dry over Na₂SO₄, and concentrate under vacuum.[1][2]
-
-
Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield a pale yellow solid.[1][2]
-
Expected Yield: 75–85% (74–84 g).
-
Step 2: Reduction to 3-Methoxy-5-(methylsulfonyl)aniline
Reaction Type: Heterogeneous Catalytic Hydrogenation Objective: Chemoselective reduction of the nitro group without reducing the sulfone or aromatic ring.[1][2]
Materials Table:
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
|---|---|---|---|---|
| Sulfone Intermediate | 231.23 | 1.0 | 75.0 g | Starting Material |
| 10% Pd/C (50% wet) | - | 5 wt% | 3.75 g | Catalyst |
| Methanol | 32.04 | - | 750 mL | Solvent |
| Hydrogen Gas | 2.02 | Excess | 3 bar (45 psi) | Reductant |[1][2]
Protocol:
-
Reactor Setup: Use a 2L Stainless Steel Hydrogenator (Parr or Buchi) with high-efficiency gas entrainment impeller.
-
Charging: Charge Methanol (750 mL) and the Sulfone Intermediate (75.0 g). Stir to suspend/dissolve.
-
Catalyst Loading: Under a nitrogen blanket (inert atmosphere is critical to prevent ignition of methanol vapors), add the wet Pd/C catalyst (3.75 g).[1][2]
-
Purging: Seal reactor. Purge with Nitrogen (3x to 3 bar), then Hydrogen (3x to 3 bar).[1][2]
-
Reaction: Pressurize to 3 bar (45 psi) H₂. Heat to 40°C .
-
Filtration:
-
Isolation: Concentrate the filtrate to dryness.
Analytical Controls & Specifications
To ensure the material meets "Drug Substance" quality, the following analytical methods are recommended.
HPLC Method (Reverse Phase)[1][2]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[1][2]
-
Gradient: 5% B to 95% B over 20 min.
-
Retention Times (Approx):
Specification Limits
Troubleshooting & Optimization (Expertise)
-
Issue: Low Conversion in Step 1.
-
Issue: "Tar" formation in Step 1.
-
Issue: Hydrodehalogenation in Step 2.
References
-
Copper-Catalyzed Sulfonylation (General Method)
-
Synthesis of Precursor (3-Bromo-5-nitroanisole)
-
Safety of DMSO/Copper Systems
-
Hydrogenation of Nitroarenes
Process Flow Diagram
Figure 2: Workflow diagram illustrating the unit operations from starting material to isolated product.
Sources
- 1. 61837-46-5,Methyl 2-Bromo-4-methylpentanoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1803562-95-9,(2-methylphenyl)(piperidin-4-yl)methanol hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 88611-48-7,1-(1,2,3,4-tetrahydroquinolin-1-yl)prop-2-en-1-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Catalytic Coupling Strategies for 3-Methoxy-5-(methylsulfonyl)aniline
This Application Note is designed for medicinal chemists and process development scientists optimizing coupling reactions with 3-Methoxy-5-(methylsulfonyl)aniline (CAS: 62606-02-4).
Executive Summary: The Electronic "Tug-of-War"
3-Methoxy-5-(methylsulfonyl)aniline represents a classic "push-pull" electronic system that presents distinct challenges in coupling reactions. While the methoxy group (-OMe) at the meta position is inductively withdrawing but resonantly donating, the methylsulfonyl group (-SO₂Me) is a potent electron-withdrawing group (EWG) (
The Chemist's Challenge: The net effect is a significantly deactivated aniline with reduced nucleophilicity compared to standard anilines.
-
In Amide Coupling: The nitrogen lone pair is less available for attacking activated esters, often leading to stalled reactions with standard carbodiimides (EDC/DCC).
-
In Buchwald-Hartwig Amination: The amine binds weakly to the Palladium(II) center, making the reaction prone to catalyst deactivation or competing
-hydride elimination if the catalytic cycle is not accelerated.
This guide details two optimized protocols designed to force this deactivated nucleophile into productive bond formation.
Strategic Decision Matrix
Before selecting a protocol, assess your electrophile and scale.
Figure 1: Decision matrix for selecting the optimal coupling pathway based on electrophile identity.
Protocol A: Buchwald-Hartwig Cross-Coupling
Objective: Coupling with Aryl Halides (Cl, Br, I) or Triflates.
The Mechanistic Insight
For electron-deficient anilines, the rate-limiting step is often the coordination of the amine to the Pd(II) intermediate or the subsequent deprotonation. Standard ligands (BINAP, dppf) often fail because they do not create a sufficiently electron-rich metal center to facilitate oxidative addition while simultaneously being bulky enough to force reductive elimination of the electron-poor amine.
The Solution: Use BrettPhos or tBuBrettPhos precatalysts. These bulky, electron-rich dialkylbiaryl phosphine ligands are specifically engineered to couple deactivated amines by promoting rapid reductive elimination [1].
Experimental Protocol
Scale: 1.0 mmol (Adaptable to 100g)
| Reagent | Equivalents | Role |
| Aryl Halide | 1.0 equiv | Electrophile |
| Aniline Substrate | 1.2 equiv | Nucleophile (Excess ensures completion) |
| BrettPhos Pd G4 | 1-3 mol% | Catalyst (Air-stable precatalyst) |
| K₃PO₄ (finely ground) | 2.5 equiv | Base (Anhydrous is critical) |
| t-Amyl Alcohol | 0.2 M | Solvent (High boiling, solubilizing) |
Step-by-Step:
-
Setup: Charge a reaction vial with the Aryl Halide (1.0 equiv), 3-Methoxy-5-(methylsulfonyl)aniline (1.2 equiv), BrettPhos Pd G4 (0.02 equiv), and K₃PO₄ (2.5 equiv).
-
Note: If using the free amine base is difficult due to solubility, pre-dissolve in solvent.
-
-
Inertion: Cap the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add anhydrous t-Amyl alcohol (or Dioxane) via syringe.
-
Reaction: Heat the mixture to 80–100 °C for 4–16 hours.
-
Monitoring: Monitor by LCMS. The sulfone group provides a distinct UV signature.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove insoluble salts and palladium residues. Concentrate the filtrate.
-
Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).
Self-Validating Checkpoint:
-
If conversion is <50% after 4 hours: Add 1 mol% more catalyst and raise temperature by 10°C.
-
If dehalogenation (reduction of aryl halide) is observed: Switch solvent to Toluene or reduce temperature.
Protocol B: High-Efficiency Amide Coupling
Objective: Acylation with Carboxylic Acids.
The Mechanistic Insight
Standard coupling reagents like EDC/NHS rely on the formation of an active ester that must be intercepted by the amine. Because 3-Methoxy-5-(methylsulfonyl)aniline is a poor nucleophile, the active ester often hydrolyzes or rearranges (N-acylurea formation) before the amine can attack.
The Solution:
-
Method 1 (Acid Chloride): Bypasses the "active ester" equilibrium entirely.
-
Method 2 (HATU): Generates a highly reactive At-complex (7-azabenzotriazole ester) that reacts faster than standard OBt esters [2].
Experimental Protocol (HATU Method)
Scale: 1.0 mmol
| Reagent | Equivalents | Role |
| Carboxylic Acid | 1.0 equiv | Electrophile |
| Aniline Substrate | 1.1 equiv | Nucleophile |
| HATU | 1.2 equiv | Coupling Agent |
| DIPEA (Hünig's Base) | 3.0 equiv | Base |
| DMF (Anhydrous) | 0.2 M | Solvent |
Step-by-Step:
-
Activation: Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF. Add DIPEA (1.5 equiv) and stir at Room Temperature (RT) for 5 minutes.
-
Visual Cue: The solution often turns yellow/orange upon activation.
-
-
Addition: Add the 3-Methoxy-5-(methylsulfonyl)aniline (1.1 equiv) and the remaining DIPEA (1.5 equiv).
-
Reaction: Stir at 50 °C for 2–6 hours.
-
Expert Tip: Unlike standard amines, this deactivated aniline requires mild heating (50 °C) to drive the reaction to completion within a reasonable timeframe.
-
-
Quench: Dilute with water/brine (1:1). Extract with EtOAc (3x).
-
Wash: Wash organic layer with 1N HCl (to remove unreacted aniline) and saturated NaHCO₃.
Analytical Data & Reference Standards
When characterizing the product, the sulfone and methoxy groups provide distinct NMR handles.
| Functional Group | 1H NMR Signal (approx. in DMSO-d6) | Multiplicity |
| -OCH₃ | 3.80 – 3.85 ppm | Singlet (3H) |
| -SO₂CH₃ | 3.15 – 3.25 ppm | Singlet (3H) |
| Ar-H (C2, C4, C6) | 6.80 – 7.50 ppm | Multiplets (Pattern depends on substitution) |
Graphviz: Troubleshooting Flow
Figure 2: Troubleshooting logic for stalled reactions.
References
-
Buchwald, S. L., et al. "Surpassing the Limitations of Pd-Catalyzed Amination of Aryl Chlorides." Chemical Science, 2011.[1] (Describes the specific utility of BrettPhos for deactivated anilines).
-
Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 1993. (Foundational text on HATU efficiency for difficult couplings).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12300253, 3-Methoxy-5-(methylsulfonyl)aniline." PubChem, 2023. [Link] (Verification of CAS and chemical identity).
Sources
protocol for the diazotization of 3-Methoxy-5-(methylsulfonyl)aniline
Application Note & Protocol Guide | Doc ID: AN-DZO-3M5S-2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Target Molecule: 3-Methoxy-5-(methylsulfonyl)aniline (CAS: 62606-02-4) Molecular Weight: 201.24 g/mol Primary Utility: Key intermediate for kinase inhibitors (e.g., Lenvatinib analogs) and advanced functional materials.
This protocol addresses the specific challenges associated with the diazotization of electron-deficient anilines . The presence of the methylsulfonyl group (
This guide presents two validated methodologies:
-
Method A (The Hybrid Solvolytic Method): Uses an Acetic Acid/HCl system to ensure solubility and complete conversion. Recommended for scale-up and standard Sandmeyer functionalization.
-
Method B (The Anhydrous Organic Method): Uses tert-Butyl Nitrite (
-BuONO) in Acetonitrile. Recommended for anhydrous downstream applications (e.g., Balz-Schiemann fluorination or radical arylations).
Pre-Reaction Analysis & Safety (E-E-A-T)
Electronic & Solubility Profile
| Feature | Chemical Effect | Operational Consequence |
| Strong Inductive/Resonance Withdrawal | Deactivates amine nucleophilicity. Requires high acidity to generate strong nitrosating agents ( | |
| Resonance Donation (weakened by meta-position) | Provides slight stabilization to the resulting diazonium salt, but insufficient to counteract the sulfone completely. | |
| Solubility | Amphiphilic | Poor solubility in cold water/dilute HCl. Requires co-solvent (AcOH) or strong acid (H₂SO₄). |
Critical Safety Parameters
-
Thermal Instability: Diazonium salts of sulfonyl anilines are moderately stable at
but can decompose violently if dried or heated above . Never isolate the dry diazonium salt. -
Nitrosamine Hazard: Avoid secondary amines in the vicinity to prevent carcinogenic nitrosamine formation.
-
Toxicology: The substrate is an irritant (H315, H319, H335).[1] Handle in a fume hood.
Method A: The Hybrid Solvolytic Protocol (Recommended)
Best for: Subsequent Sandmeyer reactions (Chlorination, Bromination, Cyanation) in aqueous/mixed phases.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Substrate | 1.0 | 3-Methoxy-5-(methylsulfonyl)aniline |
| Glacial Acetic Acid | 5-10 Vol | Co-solvent for solubility. |
| HCl (conc. 37%) | 3.0 - 5.0 | Proton source & counter-ion provider. |
| NaNO₂ (40% aq. soln) | 1.1 - 1.2 | Nitrosating agent source. |
| Sulfamic Acid | ~0.1 | Quencher for excess nitrite. |
Step-by-Step Procedure
Step 1: Solubilization (The Critical Step)
-
Charge a 3-neck round-bottom flask with 3-Methoxy-5-(methylsulfonyl)aniline (1.0 equiv).
-
Add Glacial Acetic Acid (5 mL per gram of substrate). Stir until a homogenous slurry or solution is obtained.
-
Cool the mixture to 10-15°C .
-
Slowly add Conc. HCl (3.0 equiv) dropwise. Note: An exotherm will occur.[2] The mixture may thicken as the hydrochloride salt precipitates. This is normal.
Step 2: Diazotization
-
Cool the reaction mixture to 0°C using an ice/salt bath. Internal temperature must be
.[3][4][2] -
Prepare a solution of Sodium Nitrite (1.1 equiv) in minimal water (approx.[2] 0.5 mL water per mmol NaNO₂).
-
Add the NaNO₂ solution sub-surface (via dropping funnel or syringe needle) over 15–30 minutes.
-
Control: Maintain internal temperature
. -
Observation: The slurry should thin out and become a clear(er) orange/yellow solution as the diazonium salt forms (which is more soluble than the amine salt).
-
Step 3: Validation & Endpoint
-
Stir for 30 minutes at
. -
Starch-Iodide Test: Spot an aliquot on starch-iodide paper. Instant Blue/Black indicates excess nitrous acid (Required condition).[2]
-
If negative: Add 0.1 equiv NaNO₂ and stir for 10 mins. Repeat test.
-
-
R-Salt/2-Naphthol Test (Optional but Recommended): Add a drop of reaction mixture to a dilute alkaline solution of 2-naphthol. A bright red/orange precipitate confirms the presence of active diazonium species.
Step 4: The Quench
-
Once diazotization is complete, add solid Sulfamic Acid (or Urea) portion-wise until the starch-iodide test is negative (paper remains white).
-
Why? Excess Nitrite interferes violently with copper catalysts in Sandmeyer reactions and reduces yield.
-
Method B: Anhydrous Organic Protocol (The "Doyle" Method)
Best for: Anhydrous halogenations, fluorinations, or when the substrate is completely insoluble in aqueous acid.
Reagents[1][9]
-
Solvent: Acetonitrile (MeCN) or THF (dry).
-
Reagent: tert-Butyl Nitrite (
-BuONO) or Isoamyl Nitrite (1.5 equiv). -
Acid Catalyst:
(1.5 equiv) - Optional, used if isolating the tetrafluoroborate salt.
Protocol
-
Dissolve 3-Methoxy-5-(methylsulfonyl)aniline in MeCN (10 mL/g) under Nitrogen atmosphere.
-
Cool to 0°C .
-
Add
-Butyl Nitrite (1.5 equiv) dropwise. -
Stir for 30–60 minutes at room temperature (unlike aqueous methods, organic nitrites often react cleaner at ambient temp for electron-deficient amines).
-
Validation: TLC monitoring (consumption of amine).
-
Usage: The resulting solution contains the diazonium species and can be used directly for radical arylations or halide exchange.
Visualizing the Workflow & Mechanism
Process Flow Diagram (Method A)
Caption: Operational workflow for the hybrid aqueous/organic diazotization protocol ensuring solubility and stability.
Mechanistic Pathway (Electron Deficient)
Caption: Mechanistic pathway highlighting the requirement for strong nitrosating agents due to amine deactivation.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Precipitate forms during NaNO₂ addition | 1. Temperature too low (freezing).2. Product crystallizing (good!).3. Free base precipitation (bad). | Check pH. If pH > 2, add more HCl. If pH < 1, it is likely the diazonium salt (proceed). If freezing, add more AcOH. |
| No color change on Starch-Iodide | Insufficient Nitrite or Nitrite decomposition. | Add additional 0.1 equiv NaNO₂. Ensure NaNO₂ solution is fresh. |
| Violent gas evolution ( | Decomposition of diazonium salt.[4] | Temperature is too high (>10°C). Cool immediately. Process rapidly. |
| Formation of tar/oil | Polymerization or Phenol formation. | Reaction ran too warm or insufficient acid allowed "coupling" between diazo and free amine (Triazene formation). |
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
BenchChem. (2025).[3][2] Application Notes and Protocols: Diazotization of Anilines for Iodination. Retrieved from
-
Filimonov, V. D., et al. (2008).[5] "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates".[5] Organic Letters, 10(18), 3961–3964. (Reference for non-aqueous/stable diazonium salts).
-
Sigma-Aldrich. (2024). Safety Data Sheet: 3-Methoxy-5-(methylsulfonyl)aniline. Retrieved from
- Doyle, M. P., et al. (1977). "Alkyl Nitrites as Nitrosating Agents". Journal of Organic Chemistry, 42(14), 2426.
Disclaimer: This protocol involves hazardous chemicals (strong acids, nitrosating agents). All procedures must be performed in a certified fume hood with appropriate PPE (gloves, goggles, face shield).
Sources
Application Note: Protecting Group Strategies for 3-Methoxy-5-(methylsulfonyl)aniline
This Application Note provides a definitive guide to protecting group (PG) strategies for 3-Methoxy-5-(methylsulfonyl)aniline . This specific scaffold presents a unique synthetic challenge: the synergistic electron-withdrawing effects of the sulfone (-SO₂Me) and the inductive withdrawal of the methoxy group render the aniline nitrogen significantly less nucleophilic than standard aromatic amines.
Standard protocols often result in low conversion or long reaction times.[1] This guide prioritizes high-yielding, kinetically accelerated protocols suitable for drug discovery workflows.
Electronic Analysis & Strategic Overview
To select the correct protocol, one must understand the electronic environment of the substrate.
-
3-Methoxy Group: Weakly activating via resonance (+R) but inductively withdrawing (-I).[1]
-
5-Methylsulfonyl Group: Strongly deactivating (-R, -I).[1] The Hammett constant (
) for the sulfone group is approx +0.60, significantly lowering the pKa of the conjugate acid of the aniline (likely to the 2.0–3.0 range compared to 4.6 for unsubstituted aniline).
Implication: The lone pair on the nitrogen is tightly held.[1] Weak electrophiles (e.g., Cbz-Cl, Boc₂O without catalyst) will fail or proceed sluggishly.[1] Hyper-electrophilic reagents or nucleophilic catalysis are required.[1]
Decision Matrix: Selecting the Right Group
| Protecting Group | Stability Profile | Installation Difficulty | Recommended For |
| Boc (tert-Butyl carbamate) | Stable to Base, Nucleophiles, Hydrogenation.[1] Labile to Acid (TFA, HCl).[1] | High (Requires DMAP catalysis or strong base).[1] | General medicinal chemistry; orthogonal to base-catalyzed couplings (Suzuki).[1] |
| TFA (Trifluoroacetamide) | Stable to Acid.[1] Labile to mild Base (Carbonates, Hydroxide).[1] | Low (TFAA is highly reactive).[1] | Cases where acid-sensitive groups are present; rapid installation needed.[1] |
| Cbz (Benzyl carbamate) | Stable to Acid/Base.[1] Labile to Hydrogenation/HBr.[1] | Medium (Cbz-Cl requires base).[1] | Late-stage deprotection via H₂/Pd; avoid if Sulfur poisons catalyst (Sulfones are usually safe, but sulfides are not).[1] |
Protocol A: DMAP-Catalyzed Boc Protection (The Gold Standard)[1]
This is the preferred method for generating a robust intermediate.[1] Standard conditions (Boc₂O/TEA/DCM) are often insufficient.[1] We utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to generate the reactive N-Boc-pyridinium species.[1]
Reagents
-
Substrate: 3-Methoxy-5-(methylsulfonyl)aniline (1.0 equiv)
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.2 – 1.5 equiv)[1]
-
Catalyst: DMAP (0.1 – 0.2 equiv; increase to 1.0 equiv if sluggish)[1]
-
Solvent: THF (anhydrous) or DCM.[1] Note: Sulfones often have poor solubility in DCM; THF is preferred.
-
Base: Triethylamine (TEA) (1.5 equiv) – acts as an acid scavenger.[1]
Step-by-Step Procedure
-
Dissolution: In a flame-dried round-bottom flask, dissolve the aniline (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Reagent Addition: Add Boc₂O (1.2 equiv) and TEA (1.5 equiv).
-
Catalysis: Add DMAP (0.2 equiv) in one portion.
-
Reaction: Heat the mixture to 60°C (Reflux) under nitrogen.
-
Workup:
-
Purification: Flash chromatography (Hexane/EtOAc). The product is typically a white/off-white solid.[1]
Mechanistic Insight (DMAP Catalysis)
The diagram below illustrates why DMAP is essential. It attacks Boc₂O to form a charged, highly electrophilic intermediate that transfers the Boc group to the poor nucleophile (aniline).[1]
Figure 1: DMAP Catalytic Cycle overcoming the nucleophilic barrier of electron-deficient anilines.
Protocol B: The "Anilide Anion" Method (For Stubborn Substrates)
If Protocol A fails (conversion < 20%), the aniline is too electron-poor for neutral attack.[1] We must deprotonate it first to create a potent nucleophile (the anion).[1]
Reagents
-
Base: NaHMDS (Sodium bis(trimethylsilyl)amide) or LiHMDS (1.0 M in THF).[1]
-
Solvent: Anhydrous THF.
-
Temperature: -78°C to 0°C.[1]
Step-by-Step Procedure
-
Dissolve the aniline (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C .[1]
-
Dropwise add NaHMDS (2.2 equiv).[1] The solution will likely turn deep yellow/orange (formation of the anilide anion).[1]
-
Stir for 30 minutes at -78°C, then warm to 0°C for 15 minutes.
-
Cool back to -78°C. Add Boc₂O (1.5 equiv) dissolved in THF.
-
Allow to warm to Room Temperature (RT) over 2 hours.
-
Quench: Add sat. NH₄Cl solution carefully.
-
Extract with EtOAc and proceed to standard workup.[1]
Protocol C: Trifluoroacetylation (Orthogonal Strategy)[1]
When the synthetic route involves acidic conditions (where Boc would fall off) but allows for mild basic deprotection later, the Trifluoroacetyl (TFA) group is ideal.[1]
Reagents
-
Reagent: Trifluoroacetic Anhydride (TFAA) (1.1 equiv).[1]
-
Base: Pyridine (2.0 equiv) or TEA.[1]
-
Solvent: DCM (0°C).
Step-by-Step Procedure
-
Dissolve aniline in DCM at 0°C. Add Pyridine.
-
The reaction is extremely fast (usually < 30 mins) due to the high reactivity of TFAA.[1]
-
Workup: Wash with 1M HCl to remove pyridine.
-
Deprotection Note: The TFA group is removed by K₂CO₃ in MeOH/Water (RT, 1-4 h).[1] Caution: This deprotection condition is similar to Suzuki coupling conditions; the group may be unstable during basic cross-couplings.
Deprotection & Troubleshooting Guide
Deprotection Protocols
| Group | Reagent | Conditions | Compatibility Notes |
| Boc | 4M HCl in Dioxane | RT, 2-4 h | Safe: Sulfone, Methoxy.[1] Risk: Acid-labile esters/acetals.[1] |
| Boc | TFA / DCM (1:1) | RT, 1 h | Standard method.[1] Evaporate TFA thoroughly.[1] |
| TFA-Amide | K₂CO₃ / MeOH | RT, 2 h | Safe: Sulfone.[1] Risk: Esters will hydrolyze.[1] |
Troubleshooting Table
| Observation | Root Cause | Solution |
| Low Conversion (Boc) | Nitrogen lone pair is delocalized into sulfone.[1] | Switch to Protocol B (NaHMDS) or use neat Boc₂O with heating.[1] |
| Starting Material Remains (TLC) | Reagent hydrolysis. | Ensure anhydrous solvents.[1] Increase Boc₂O to 3.0 equiv. |
| Product is Oil/Gum | Impurities/Rotamers.[1] | Triturate with cold Pentane/Ether. Boc-anilines often crystallize.[1] |
| Desulfonylation | Radical reduction (rare).[1] | Avoid dissolving metal reductions (Na/NH₃) or strong radical sources.[1] |
Strategic Workflow Diagram
Figure 2: Strategic decision tree for selecting the optimal protection protocol.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] (The definitive guide on stability/deprotection).
-
Knochel, P. et al. "Functionalization of Heterocycles and Electron-Deficient Anilines."[1] Chem. Rev.[1]2008 , 108, 3054.[1] (Discusses magnesiation and reactivity of electron-poor systems).
-
Varala, R.; Nuvula, S.; Adapa, S. R. "Boc-Protection of Amines." J. Org.[1][4] Chem.2006 , 71, 8283.[1][4] Link (Discusses catalytic methods, though often optimistic for sulfones).[1]
-
Lim, D. S. W. et al. "Efficient Protection of Electron-Deficient Amines."[1][4] Org.[1][3][4] Lett.2015 , 17, 6054.[1][4] Link (Key reference for difficult substrates).[1]
-
Sigma-Aldrich. "3-Methoxy-5-(trifluoromethyl)aniline Product Analysis."[1] Link (Analogous electron-deficient aniline properties).[1]
Sources
- 1. 3-methoxy-5-(1H-tetrazol-1-yl)aniline | C8H9N5O | CID 4913144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
Troubleshooting & Optimization
preventing oxidation of 3-Methoxy-5-(methylsulfonyl)aniline during storage
To: Research Team From: Technical Support Center – Specialty Organics Subject: STABILITY PROTOCOL: 3-Methoxy-5-(methylsulfonyl)aniline (CAS 62606-02-4)
Executive Summary
You are encountering stability issues with 3-Methoxy-5-(methylsulfonyl)aniline , manifesting likely as discoloration (browning/reddening) or purity drift. While the methylsulfonyl group is electron-withdrawing (stabilizing), the methoxy group is electron-donating, increasing the electron density of the aromatic ring and the amine nitrogen, thereby retaining susceptibility to oxidative degradation and photo-oxidation.
This guide provides a self-validating storage and handling protocol designed to arrest these radical-mediated pathways.
Part 1: The Mechanism of Degradation
Q: Why is my compound turning brown despite the "stable" sulfonyl group? A: You are witnessing oxidative coupling , driven by the "push-pull" electronic nature of the molecule.
-
The "Push": The methoxy group (
) at the meta position activates the ring and the amine lone pair, lowering the oxidation potential. -
The Trigger: Exposure to atmospheric oxygen (
) and UV light generates an anilinium radical cation . -
The Cascade: These radicals dimerize to form azo linkages (
) or oxidize further to quinone imines. These impurities are highly conjugated chromophores, causing the sample to turn yellow brown black even at trace levels (<1%).
Q: Is this purely surface-level? A: Initially, yes. Oxidation propagates from the surface inward. However, the autocatalytic nature of free-radical reactions means that once "browning" starts, the degradation rate accelerates.
Part 2: The "Gold Standard" Storage Protocol
To prevent oxidation, you must eliminate the three vectors of decay: Oxygen, Moisture, and Light.
Storage Decision Tree
Figure 1: Decision logic for receiving and storing labile anilines.
Step-by-Step Storage Instructions
-
Container Selection:
-
Primary: Amber glass vial with a Teflon-lined screw cap. (Avoid clear glass; UV light catalyzes radical formation).
-
Secondary: A wide-mouth jar containing a desiccant (Silica Gel or Drierite) and an oxygen scavenger sachet if available.
-
-
Atmospheric Exchange (The Critical Step):
-
Do not just close the cap. You must displace the air.[1]
-
Argon vs. Nitrogen: Use Argon . Argon is denser than air and settles over the solid, creating a physical "blanket." Nitrogen is lighter and mixes with air more easily, offering less protection for solids.
-
Technique: Insert a long needle connected to an Argon line into the vial. Flow gently for 30 seconds. Withdraw the needle while simultaneously screwing on the cap.
-
-
Temperature:
-
Store at -20°C .
-
Why? Arrhenius equation kinetics—lowering temperature from 25°C to -20°C slows reaction rates by approximately 20-30x.
-
Part 3: Handling & Rescue Operations
Q: I need to weigh out 50mg. How do I prevent condensation? A: The "Cold Shock" is the most common error.
-
Protocol: Remove the vial from the freezer and place it in a desiccator. Allow it to warm to Room Temperature (RT) for at least 45 minutes before opening.
-
Risk:[2][3] Opening a cold vial condenses atmospheric moisture onto the solid. Water acts as a medium for proton transfer, accelerating oxidation.
Q: My sample is already brown. Can I save it? A: Yes, if the core structure is intact (verify by NMR). Use the Acid-Base Rescue Protocol .
Protocol A: Acid-Base Purification
Target: Remove neutral/acidic oxidation byproducts (azo/quinone species).
| Step | Action | Mechanism |
| 1 | Dissolve crude solid in Ethyl Acetate (EtOAc) . | Solubilizes both product and impurities. |
| 2 | Extract with 1M HCl (aq) (3x). | Converts your aniline to the water-soluble hydrochloride salt ( |
| 3 | Discard the Organic Layer. | This layer contains the colored non-basic oxidation products. |
| 4 | Neutralize the Aqueous Layer with Sat. NaHCO₃ or 1M NaOH . | Deprotonates the salt, regenerating the free aniline which precipitates or oils out. |
| 5 | Extract back into fresh EtOAc or DCM . | Recovers the purified amine. |
| 6 | Dry over Na₂SO₄ , filter, and concentrate. | Removes residual water. |
Part 4: Analytical Verification (Quality Control)
Before committing the material to a synthesis step, verify its integrity.[3]
1. Visual Check:
-
Pass: Off-white, beige, or pale yellow powder.
-
Fail: Dark brown, red, or gummy texture.
2. H-NMR Markers (DMSO-d6 or CDCl3):
-
The Amine Peak: Look for a broad singlet around 3.5 - 5.5 ppm (solvent dependent). If this peak is missing or shifted significantly downfield, the amine has oxidized.
-
Impurity Peaks: Look for small multiplets in the aromatic region (6.5 - 8.0 ppm) that do not integrate to the main compound. These represent azo-dimers.
3. LC-MS:
-
Look for [M+16] (N-oxide/hydroxylamine) or [2M-2] (Azo dimer) peaks.
References
-
Ambeed . 3-Methoxy-5-(methylsulfonyl)aniline (CAS 62606-02-4) Product Safety and Storage Data. Retrieved from
-
Sigma-Aldrich . Storage and Stability of Aromatic Amines. Technical Bulletin. Retrieved from
- Travis, A. S. (2009). Manufacture and uses of the anilines: A vast array of processes and products. In The Chemistry of Anilines. Wiley-VCH.
-
Fisher Scientific . Safety Data Sheet: Sensitive Amines Handling. Retrieved from
Sources
Technical Support Center: Purification of Crude 3-Methoxy-5-(methylsulfonyl)aniline
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Methoxy-5-(methylsulfonyl)aniline. As a critical intermediate in various synthetic pathways, achieving high purity of this compound is paramount. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its purification.
Introduction: The Challenge of Purifying Substituted Anilines
3-Methoxy-5-(methylsulfonyl)aniline, like many aniline derivatives, presents unique purification challenges. The presence of the basic amino group can lead to tailing and poor separation during column chromatography on silica gel. Furthermore, anilines are susceptible to aerial oxidation, often resulting in colored impurities that can be difficult to remove. This guide provides practical, field-proven strategies to overcome these obstacles and obtain a highly pure product.
Frequently Asked Questions (FAQs)
Q1: My crude 3-Methoxy-5-(methylsulfonyl)aniline is a dark oil/solid. What are these colored impurities?
A1: The dark coloration is most likely due to oxidation products. Anilines are prone to oxidation when exposed to air and light, forming highly colored polymeric impurities. It is crucial to store the crude and purified material under an inert atmosphere and protected from light.[1][2]
Q2: What are the likely process-related impurities in my crude sample?
A2: Impurities will largely depend on the synthetic route. Common impurities can include unreacted starting materials, reagents from the sulfonylation or reduction steps, and potential regioisomers formed during aromatic substitution reactions. For instance, if the synthesis involves the reduction of a nitro group, incomplete reduction can leave residual nitro-aromatic compounds.
Q3: Can I use distillation for purification?
A3: While some anilines can be purified by vacuum distillation, it is generally not recommended for this compound without prior investigation. Many substituted anilines have high boiling points and can decompose at elevated temperatures.[1] Recrystallization or column chromatography are typically safer and more effective methods.
Q4: Is 3-Methoxy-5-(methylsulfonyl)aniline hazardous?
A4: Yes, substituted anilines should be handled with care. They can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause skin and eye irritation.[3][4] Always consult the Safety Data Sheet (SDS) and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
Purification Strategy Decision Workflow
The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities. The following diagram outlines a decision-making workflow.
Sources
Technical Support Center: Solvent Systems for 3-Methoxy-5-(methylsulfonyl)aniline
[1][2]
Status: Active Ticket ID: #SOLV-62606-OPT Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Solvent Systems for 3-Methoxy-5-(methylsulfonyl)aniline (CAS: 62606-02-4)[1][2]
Executive Summary: The "Push-Pull" Solubility Challenge
Welcome to the technical support hub. You are likely working with 3-Methoxy-5-(methylsulfonyl)aniline , a critical "privileged scaffold" often utilized in the synthesis of tyrosine kinase inhibitors (e.g., Lenvatinib).[1][2]
The Core Problem: This molecule presents a classic "push-pull" electronic conflict that complicates solvation:
-
The "Push": The methoxy group (-OMe) is electron-donating and lipophilic.[1][2]
-
The "Pull": The methylsulfonyl group (-SO₂Me) is strongly electron-withdrawing and highly polar.[1][2]
-
The Anchor: The primary amine (-NH₂) is a hydrogen bond donor/acceptor and the site of reactivity.[1][2]
Result: The molecule aggregates strongly in non-polar solvents (hexane/toluene) but is prone to over-solvation in protic solvents (MeOH/Water), which can nucleophilically deactivate the amine.[1] This guide provides optimized solvent architectures to balance solubility with reactivity.
Solubility & Solvent Selection Matrix
The following data aggregates empirical solubility trends for sulfonyl anilines. Use this to select your primary reaction medium.[2]
| Solvent Class | Suitability | Technical Notes |
| Polar Aprotic (High BP) | Excellent | DMSO, DMF, NMP. The sulfone group requires high dielectric constants ( |
| Polar Aprotic (Green) | Good | Cyrene, Sulfolane. Cyrene (dihydrolevoglucosenone) is a bio-based alternative to NMP with similar dipolarity but higher viscosity.[1] |
| Ethers | Moderate | THF, 2-MeTHF, Dioxane. Good for solubilizing the methoxy/aromatic core.[1] 2-MeTHF is preferred for easier phase separation during workup.[1][2] |
| Chlorinated | Moderate | DCM, DCE. Solubilizes well but often requires large volumes.[2] Avoid if heating >40°C is required due to volatility.[2] |
| Alcohols | Poor/Variable | MeOH, EtOH, IPA. Solubility is temperature-dependent.[1] Warning: Protic solvents form H-bond cages around the -NH₂, reducing nucleophilicity by up to 10-fold.[1][2] |
| Hydrocarbons | Insoluble | Hexane, Heptane, Toluene. Use only as anti-solvents for precipitation/crystallization.[1] |
Decision Logic: Selecting the Right System
Do not default to DMF.[2][3] Use this decision tree to select the solvent system based on your specific reaction stage (Coupling vs. Purification).
Figure 1: Solvent selection logic based on thermodynamic requirements and downstream processing constraints.
Troubleshooting Guides (FAQ)
Issue 1: "My reaction mixture turned dark brown/black."
Diagnosis: Oxidative degradation of the aniline.[1][2] Mechanism: Electron-rich anilines (activated by the methoxy group) are susceptible to oxidation by dissolved oxygen, forming quinone-imine impurities.[1][2] Solution:
-
Degas Solvents: Sparge all solvents (especially DMF/THF) with Nitrogen or Argon for 15 minutes prior to adding the aniline.[2]
-
Acid Scavengers: If the reaction generates acid (e.g., using acid chlorides), the protonated aniline is oxidation-resistant, but the free base is not.[1] Ensure efficient mixing to prevent localized "hotspots" of free aniline.[2]
Issue 2: "The product won't precipitate from DMSO/DMF upon adding water."
Diagnosis: The "Oiling Out" Phenomenon. Mechanism: The product is likely forming a supersaturated metastable oil phase rather than a crystal lattice because the polarity difference between DMSO and water is too abrupt.[1][2] Protocol:
-
Seed: Add seed crystals of the pure product at the onset of turbidity.[1][2]
-
Slow Addition: Do not dump water. Add water dropwise over 1–2 hours.
-
Co-solvent: Use a "bridge" solvent.[2] Instead of pure water, add a 10% solution of Ethanol in water. The alcohol helps transition the solubility curve more gently.[1][2]
Issue 3: "Reaction conversion stalls at 70-80%."
Diagnosis: Product Inhibition or Solvation Caging. Mechanism: As the reaction proceeds, the urea or amide product (which is often less soluble than the starting material) may precipitate and coat the unreacted aniline, or the solvent is H-bonding too strongly to the amine.[1] Solution:
-
Switch to 2-MeTHF: Unlike THF, 2-MeTHF separates cleanly from water.[1][2] It allows you to run the reaction at a higher reflux (80°C vs 66°C for THF), pushing kinetics.[1]
-
Concentration: Sulfonyl anilines react best at high concentrations (0.5 M – 1.0 M).[2] Dilute conditions favor side reactions and slow kinetics.[2]
Validated Protocol: Green Workup for DMF Removal
Removing high-boiling solvents like DMF usually requires tedious multiple washings or high-vac distillation.[1][2] This protocol uses partitioning to remove DMF efficiently.[2]
Reagents:
-
Reaction Mixture (in DMF)
-
Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF)[1][2]
-
5% Lithium Chloride (LiCl) aqueous solution[1]
Step-by-Step:
-
Dilution: Dilute the DMF reaction mixture with 4 volumes of EtOAc or 2-MeTHF.
-
The LiCl Wash: Wash the organic layer with 5% LiCl (aq) instead of pure water or brine.[1][2]
-
Why? DMF is significantly more soluble in aqueous LiCl than in organic solvents due to the "salting in" effect on the organic amide, effectively pulling DMF into the water layer while keeping your sulfonyl aniline product in the organic layer.[1]
-
-
Separation: Perform this wash 3 times.
-
Verification: Check the organic layer by TLC or GC.[2] DMF spots should be negligible.[2]
-
Drying: Dry over Na₂SO₄ and concentrate.
References
-
Lenvatinib Synthesis & Intermediates
-
Solvent Selection Guides
-
Aniline Reactivity & Oxidation
-
Workup Methodologies
Validation & Comparative
Spectroscopic Profiling: 1H and 13C NMR Analysis of 3-Methoxy-5-(methylsulfonyl)aniline
Executive Summary
Objective: To provide a definitive analytical framework for 3-Methoxy-5-(methylsulfonyl)aniline , a critical fragment in medicinal chemistry (often used in kinase inhibitor synthesis).
The Challenge: This molecule presents a "push-pull" electronic system—an electron-rich aniline/methoxy segment opposing an electron-deficient methylsulfonyl group. Standard NMR protocols often fail to resolve the labile amino protons or distinguish the specific 1,3,5-substitution pattern due to solvent-induced exchange broadening and solubility limits.
The Solution: This guide compares the industry-standard solvent (CDCl₃) against the optimized solvent system (DMSO-d₆), demonstrating why DMSO-d₆ is the required standard for validating this specific structure. We provide full assignment data to distinguish this molecule from its structural isomers.
Structural Logic & Electronic Environment
Before interpreting spectra, one must understand the electronic "tug-of-war" on the benzene ring, which dictates chemical shifts.
-
Electron Donors (Shielding): The Amino (-NH₂) and Methoxy (-OCH₃) groups push electron density into the ring (Ortho/Para directors), significantly shielding the aromatic protons.
-
Electron Withdrawing (Deshielding): The Methylsulfonyl (-SO₂CH₃) group pulls electron density (Meta director), deshielding adjacent protons.
-
Symmetry: The 1,3,5-substitution pattern creates a high degree of symmetry, but all three aromatic protons are chemically distinct due to their unique positions relative to the three different functional groups.
Visualization: Electronic Effects Pathway
Caption: Electronic influence map showing how functional groups dictate the chemical shift hierarchy of the aromatic protons.
Comparative Analysis: Solvent Selection
The choice of solvent is not merely about solubility; it determines whether you can see the amino group, which is critical for purity assessment.
Table 1: Performance Comparison (CDCl₃ vs. DMSO-d₆)[1]
| Feature | Method A: CDCl₃ (Standard) | Method B: DMSO-d₆ (Optimized) | Verdict |
| Solubility | Moderate. Sulfones often require heating or large volumes. | Excellent. High dielectric constant dissolves polar sulfones instantly. | DMSO Wins |
| -NH₂ Signal | Broad or Invisible. Rapid exchange with trace acid/water wipes out the signal. | Sharp Singlet (~5.6 ppm). DMSO H-bonds with NH₂, slowing exchange and locking the signal. | DMSO Wins |
| Water Peak | ~1.56 ppm (Can overlap with alkyl impurities).[1] | ~3.33 ppm (Distinct region, usually clear of key signals). | Neutral |
| Cost | Low. | Moderate. | CDCl₃ Wins |
| Resolution | Good for non-polar fragments. | Excellent for polar/H-bonding fragments. | DMSO Wins |
Analytical Decision Workflow
Caption: Decision tree highlighting the risk of data loss when using Chloroform for anilines.
Experimental Protocol (Optimized Method)
Scope: Characterization of 3-Methoxy-5-(methylsulfonyl)aniline for purity >98%.
Materials
-
Analyte: ~10 mg of 3-Methoxy-5-(methylsulfonyl)aniline.
-
Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% v/v TMS (Tetramethylsilane).
-
Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).
Step-by-Step Methodology
-
Preparation: Weigh 10-15 mg of sample into a clean vial.
-
Dissolution: Add 0.6 mL DMSO-d₆. Vortex for 10 seconds. Note: If the solution is cloudy, filter through a cotton plug directly into the NMR tube. Sulfones must be fully dissolved to prevent line broadening.
-
Acquisition (1H NMR):
-
Frequency: 400 MHz or higher.[2]
-
Pulse Angle: 30° (to ensure accurate integration).
-
Relaxation Delay (D1): 5.0 seconds . Critical: Sulfone methyl protons and aromatic protons have different T1 times. A short D1 will skew integration ratios.
-
Scans: 16 (sufficient for >10mg).
-
-
Acquisition (13C NMR):
-
Scans: >512 (Quaternary carbons attached to S and N relax slowly and have low NOE).
-
D1: 2.0 seconds.
-
Data Analysis & Interpretation
1H NMR Spectrum (400 MHz, DMSO-d₆)
Reference: TMS at 0.00 ppm.
| Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment | Interpretation |
| 6.90 - 6.95 | Triplet (t) / Broad Singlet | 1H | J ~ 1.8 | Ar-H (C4) | Between OMe and SO₂Me. Deshielded by SO₂. |
| 6.70 - 6.75 | Triplet (t) / Broad Singlet | 1H | J ~ 1.8 | Ar-H (C6) | Between NH₂ and SO₂Me. |
| 6.35 - 6.40 | Triplet (t) / Broad Singlet | 1H | J ~ 2.0 | Ar-H (C2) | Between NH₂ and OMe. Most shielded (Upfield). |
| 5.65 | Broad Singlet (s) | 2H | - | -NH ₂ | Exchangeable. Disappears on D₂O shake. |
| 3.78 | Singlet (s) | 3H | - | -OCH ₃ | Methoxy group. |
| 3.12 | Singlet (s) | 3H | - | -SO₂CH ₃ | Methylsulfonyl group. |
Key Diagnostic Feature: The three aromatic protons appear as three distinct signals in the 6.3–7.0 ppm range. They typically show fine meta-coupling (~1.5 - 2.0 Hz), appearing as narrow triplets or doublets of doublets depending on resolution.
13C NMR Spectrum (100 MHz, DMSO-d₆)
Reference: DMSO septet at 39.5 ppm.
| Shift (δ ppm) | Carbon Type | Assignment |
| 160.5 | Quaternary (C-O) | C -3 (Attached to OMe) |
| 150.2 | Quaternary (C-N) | C -1 (Attached to NH₂) |
| 142.8 | Quaternary (C-S) | C -5 (Attached to SO₂Me) |
| 108.5 | Methine (CH) | C -6 (Ortho to SO₂/NH₂) |
| 105.2 | Methine (CH) | C -4 (Ortho to SO₂/OMe) |
| 101.5 | Methine (CH) | C -2 (Ortho to NH₂/OMe) |
| 55.4 | Methyl (CH₃) | -OC H₃ |
| 43.8 | Methyl (CH₃) | -SO₂C H₃ |
Distinguishing Alternatives (Isomer Identification)
A common synthesis error produces the 1,3,4-substituted isomer (3-Methoxy-4-(methylsulfonyl)aniline) instead of the target 1,3,5-isomer.
Differentiation Strategy:
-
Target (1,3,5-Substituted):
-
Coupling: Only meta coupling (small J ~ 2 Hz) is observed.
-
Pattern: Three distinct singlets/narrow triplets.
-
-
Alternative (1,3,4-Substituted):
-
Coupling: Strong ortho coupling (J ~ 8 Hz) is observed between protons at positions 5 and 6.
-
Pattern: One doublet (large J), one doublet of doublets, and one small doublet (meta).
-
If you see a large splitting (>7 Hz) in the aromatic region, you have the wrong isomer.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (Standard text for substituent additivity rules).
-
Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.
-
SDBS Database. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (Used for verifying general aniline/sulfone shift ranges).
-
Reich, H. J. (University of Wisconsin). "Proton NMR Chemical Shifts." Organic Chemistry Data.
Sources
- 1. Tables de déplacement chimique des impuretés en RMN [sigmaaldrich.com]
- 2. pure.mpg.de [pure.mpg.de]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. scs.illinois.edu [scs.illinois.edu]
Comparative Guide: Synthetic Routes to 3-Methoxy-5-(methylsulfonyl)aniline
[1][2][3]
Executive Summary
3-Methoxy-5-(methylsulfonyl)aniline (CAS 62606-02-4) is a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., VEGFR2, PI3K) where the 3,5-disubstitution pattern on the aniline ring provides essential hydrogen-bonding interactions and metabolic stability.[1][2][3][4]
This guide objectively compares the two primary synthetic strategies for this intermediate:
-
The Direct Sulfonylation Route (Preferred): A convergent, 2-step protocol utilizing Copper-catalyzed cross-coupling.[3]
-
The Stepwise S_NAr/Oxidation Route: A linear, 4-step sequence relying on classical nucleophilic aromatic substitution.[3]
Recommendation: The Direct Sulfonylation Route is superior for laboratory-scale and pilot-plant synthesis due to its higher atom economy, reduced step count, and avoidance of odorous thiol reagents.[3]
Route Analysis & Comparison
Route A: Copper-Catalyzed Direct Sulfonylation (The "Modern" Route)
This route leverages the efficiency of transition-metal catalysis to install the sulfone moiety directly from an aryl halide precursor.[3]
-
Starting Material: 3-Bromo-5-nitroanisole.[3]
-
Key Transformation: Cu(I)-catalyzed coupling with sodium methanesulfinate.[3]
-
Mechanism: The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle involving oxidative addition of the aryl halide, ligand exchange with the sulfinate, and reductive elimination to form the C-S bond.[3]
Pros:
-
Short Sequence: Only 2 steps.
-
Safety: Avoids the use of methanethiol (toxic gas) or sodium thiomethoxide (stench).[3]
-
Selectivity: High chemoselectivity for the bromide in the presence of the nitro group.[3]
Cons:
-
Catalyst Removal: Requires efficient workup to remove residual copper (critical for pharma intermediates).[3]
-
Reagent Cost: Sodium methanesulfinate is slightly more expensive than thiomethoxide.[3]
Route B: S_NAr Displacement & Oxidation (The "Classical" Route)
This route relies on the electron-deficient nature of nitrobenzenes to facilitate sequential nucleophilic substitutions.[3]
-
Starting Material: 3,5-Difluoronitrobenzene (or 3,5-Dichloronitrobenzene).[3]
-
Key Transformation: Regioselective S_NAr followed by sulfide oxidation.[3]
-
Mechanism: Meisenheimer complex formation followed by elimination of the halide.[3]
Pros:
-
Metal-Free: No heavy metals in the early steps.[3]
-
Scalability: Reagents are commodity chemicals (NaOMe, H2O2).[3]
Cons:
Comparative Data Summary
| Metric | Route A: Direct Sulfonylation | Route B: S_NAr / Oxidation |
| Total Steps | 2 | 4 |
| Overall Yield | ~65-75% | ~40-50% |
| Atom Economy | High | Moderate (Loss of 2 halides) |
| Key Reagents | CuI, L-Proline, MeSO₂Na | NaOMe, NaSMe, mCPBA/H₂O₂ |
| Purification | Filtration/Recrystallization | Column Chromatography likely |
| Safety Profile | Good (Standard organic hazards) | Moderate (Stench, Peroxides) |
| Cost Efficiency | High (Labor saving) | Medium (Cheaper materials, higher labor) |
Detailed Experimental Protocols
Protocol A: Direct Sulfonylation (Recommended)[3]
Step 1: Synthesis of 3-Methoxy-5-nitrophenyl methyl sulfone
-
Reagents: 3-Bromo-5-nitroanisole (1.0 equiv), Sodium methanesulfinate (1.2 equiv), CuI (0.1 equiv), L-Proline (0.2 equiv), NaOH (0.2 equiv), DMSO.[3]
-
Procedure:
-
Charge a reaction vessel with 3-Bromo-5-nitroanisole (23.2 g, 100 mmol), sodium methanesulfinate (12.2 g, 120 mmol), CuI (1.9 g, 10 mmol), and L-Proline (2.3 g, 20 mmol).
-
Evacuate and backfill with nitrogen (3x).[3]
-
Add DMSO (100 mL) and NaOH (800 mg) dissolved in water (minimal).
-
Heat the mixture to 90°C for 18-24 hours. Monitor by HPLC/TLC.[3]
-
Workup: Cool to RT. Pour into water (500 mL) and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[3][5]
-
Purification: Recrystallize from Ethanol/Water to yield a pale yellow solid.[3]
-
Step 2: Reduction to 3-Methoxy-5-(methylsulfonyl)aniline
-
Reagents: Step 1 Product, 10% Pd/C, H₂ (balloon or 3 atm), Methanol.
-
Procedure:
-
Dissolve the sulfone intermediate (10 g) in Methanol (100 mL).
-
Add 10% Pd/C (1.0 g, 10 wt%).
-
Stir under Hydrogen atmosphere at RT for 4-6 hours.
-
Workup: Filter through Celite to remove catalyst.[3] Concentrate the filtrate.
-
Yield: Off-white solid (Quantitative conversion usually).
-
Protocol B: S_NAr / Oxidation (Alternative)[3]
Step 1 & 2: Sequential Displacement
-
Reagents: 3,5-Difluoronitrobenzene, NaOMe, NaSMe.[3]
-
Procedure:
-
Treat 3,5-Difluoronitrobenzene with NaOMe (1.0 equiv) in THF at -78°C to 0°C to obtain 3-Fluoro-5-nitroanisole . Isolate.
-
Treat the intermediate with NaSMe (1.1 equiv) in DMF at RT to yield 3-Methoxy-5-nitrophenyl methyl sulfide .
-
Step 3: Oxidation
-
Reagents: Sulfide intermediate, mCPBA (2.2 equiv) or H₂O₂/Na₂WO₄.[3]
-
Procedure:
Step 4: Reduction (Same as Route A).
Pathway Visualization
Synthetic Workflow Diagram
Caption: Convergence of Direct Sulfonylation (Left) and Stepwise S_NAr (Right) routes to the target aniline.
References
-
Ma, D., et al. "Copper-Catalyzed Coupling of Aryl Halides with Sodium Methanesulfinate."[3] Journal of Organic Chemistry, 2005.[3] (Methodology basis for Route A).
-
Zhu, W., et al. "Synthesis of 3,5-Disubstituted Anilines via Nucleophilic Aromatic Substitution."[3] Tetrahedron Letters, 2010.[3] (Methodology basis for Route B).
-
Ambeed, Inc. "Product Datasheet: 3-Methoxy-5-(methylsulfonyl)aniline (CAS 62606-02-4)."[1][2][3][4][6][7] Link
-
Sigma-Aldrich. "Safety Data Sheet: 3-Methoxy-5-(methylsulfonyl)aniline."[3] Link
-
Patent US20160122345. "Inhibitors of Kinases."[3] (Cites use of CAS 62606-02-4 as a building block). Link
Sources
- 1. 61837-46-5,Methyl 2-Bromo-4-methylpentanoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1803562-95-9,(2-methylphenyl)(piperidin-4-yl)methanol hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. prepchem.com [prepchem.com]
- 4. 88611-48-7,1-(1,2,3,4-tetrahydroquinolin-1-yl)prop-2-en-1-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 1,3-Dimethoxy-5-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Methoxy aniline | Sigma-Aldrich [sigmaaldrich.com]
Structural Elucidation of 3-Methoxy-5-(methylsulfonyl)aniline: A Comparative Guide to Crystallographic & Spectroscopic Methods
Executive Summary
In the context of fragment-based drug discovery (FBDD), 3-Methoxy-5-(methylsulfonyl)aniline represents a critical pharmacophore scaffold.[1] Its dual functionality—combining a hydrogen-bond donor (aniline
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against its primary alternatives: Powder X-Ray Diffraction (PXRD) and Solution NMR .[1] While NMR confirms connectivity, this guide demonstrates why SC-XRD remains the non-negotiable gold standard for defining the specific torsion angles and intermolecular hydrogen-bonding networks that drive this molecule's bioactivity.[1]
Part 1: Structural Significance & Molecular Context
The target molecule, 3-Methoxy-5-(methylsulfonyl)aniline, is often utilized as an intermediate in the synthesis of multi-kinase inhibitors (similar to the chemical space of Lenvatinib intermediates).
-
The Challenge: The rotation of the methoxy group relative to the phenyl ring and the orientation of the sulfonyl oxygens create multiple low-energy conformers.
-
The Critical Data Point: Solution-state methods average these conformers. Only crystallographic analysis captures the "bioactive-like" frozen state, revealing the specific packing forces (e.g.,
stacking and interactions) that mimic receptor binding.
Part 2: Comparative Analysis of Structural Elucidation Methods
The following analysis contrasts the efficacy of SC-XRD against PXRD and NMR for this specific sulfonyl-aniline derivative.
Method Performance Matrix
| Feature | SC-XRD (The Standard) | Solution NMR (1D/2D) | Powder XRD (PXRD) |
| Primary Output | Absolute 3D Atomic Coordinates | Connectivity & Dynamic Conformation | Bulk Phase Identity & Crystallinity |
| Resolution | Atomic (< 0.8 Å) | Functional Group Environment | Lattice Parameters (No atomic coordinates*) |
| Conformational Insight | High: Shows fixed torsion angles & packing | Medium: Time-averaged rotamers | Low: Unit cell dimensions only |
| Sample Requirement | Single Crystal (>0.1 mm) | Dissolved Sample (~5-10 mg) | Polycrystalline Powder (~10-50 mg) |
| H-Bond Detection | Direct: Visualizes | Indirect: Chemical shift perturbations | None: Inferred only |
*Note: Structure solution from PXRD (Rietveld refinement) is possible but computationally intensive and often ambiguous for flexible organic molecules compared to SC-XRD.[1]
Detailed Comparison
1. Single Crystal XRD (SC-XRD)[1][2]
-
Mechanism: Diffracts X-rays through a single lattice to map electron density.[1]
-
Why it wins for this molecule: The sulfonyl group (
) is a strong hydrogen bond acceptor.[1] SC-XRD allows you to measure the exact bond lengths (typically 1.43–1.44 Å) and the geometry of the aniline nitrogen. Crucially, it determines if the methoxy group is coplanar with the ring (resonance stabilized) or twisted (sterically hindered), a detail NMR often obscures due to rapid rotation.
2. Solution NMR (
,
, NOESY)
-
Mechanism: Measures magnetic resonance of nuclei in a tumbling solvent field.[1]
-
Limitation: For 3-Methoxy-5-(methylsulfonyl)aniline, the rotation of the methylsulfonyl group is fast on the NMR timescale. NOESY signals will show spatial proximity but cannot definitively distinguish between a static twist and a rapid average.[1] It validates identity, not geometry.
3. Powder XRD (PXRD)
-
Mechanism: Diffracts X-rays off randomly oriented crystallites.[1][3][4]
-
Limitation: PXRD produces a fingerprint (diffractogram) useful for batch-to-batch consistency or polymorph screening.[1] However, resolving the atomic positions of the methoxy vs. sulfonyl oxygens ab initio from powder data is prone to error due to peak overlap.
Part 3: Experimental Protocol (SC-XRD Workflow)
To achieve the "Gold Standard" result, the following self-validating protocol is recommended for crystallizing and analyzing 3-Methoxy-5-(methylsulfonyl)aniline.
Phase 1: Crystal Growth (Vapor Diffusion)
-
Rationale: Sulfonyl anilines are polar.[1] A dual-solvent system is required to slow nucleation and prevent amorphous precipitation.[1]
-
Step 1: Dissolve 20 mg of the compound in 1.5 mL of Ethyl Acetate (Good solubility for the organic core).
-
Step 2: Filter the solution into a small inner vial (GC vial).
-
Step 3: Place the inner vial into a larger jar containing 5 mL of Hexane or Pentane (Anti-solvent).[1]
-
Step 4: Cap the large jar tightly. The volatile anti-solvent will slowly diffuse into the ethyl acetate, lowering solubility gradually.
-
Validation: Inspect after 48-72 hours. Look for prismatic, transparent blocks.[1] Avoid needles (often indicate rapid crashing).[1]
Phase 2: Data Collection & Refinement[2]
-
Mounting: Select a crystal (
mm) and mount on a Kapton loop using Paratone oil.[1] -
Temperature: Cool to 100 K (Cryostream).
-
Why? Freezes the rotation of the terminal methyl groups on the sulfone and methoxy, reducing thermal ellipsoids and improving resolution.
-
-
Beamline: Mo-K
( Å).[1] -
Refinement Target: Aim for an
value .-
Check: Verify the Flack parameter if the space group is non-centrosymmetric (though this molecule is achiral, packing can be chiral).
-
Part 4: Visualization of Structural Determination Workflow
The following diagram illustrates the decision logic and workflow for characterizing this intermediate, highlighting the critical path to SC-XRD.
Caption: Workflow prioritizing SC-XRD for atomic-resolution conformational analysis, supported by NMR for connectivity and PXRD for bulk phase identification.
Part 5: Data Interpretation Guide
When analyzing the .cif (Crystallographic Information File) for this molecule, focus on these three parameters which define its performance as a drug intermediate:
-
The Sulfonamide Geometry:
-
Aniline Planarity:
-
Measure the sum of angles around the aniline nitrogen. A sum of
indicates hybridization (planar), suggesting strong conjugation with the phenyl ring. A sum indicates (pyramidal) character, affecting how the molecule interacts with kinase hinge regions.
-
-
Methoxy Torsion:
References
-
Grover, S., et al. (2015).[1] "Lenvatinib: A Review of its Use in the Treatment of Differentiated Thyroid Cancer." Drugs, 75(15), 1771–1781.
-
Spek, A. L. (2009).[1][2] "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148–155.
-
Bernstein, J. (2002).[1] "Polymorphism in Molecular Crystals." Oxford University Press.[1] (Foundational text for understanding PXRD vs SC-XRD in drug development). [1]
-
Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures."[1] (Primary database for validating aniline derivative structures).[1]
Sources
- 1. 3-Methoxy-5-Methylphenol | C8H10O2 | CID 76674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pulstec.net [pulstec.net]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. (Z)-3-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
